N-(Azido-PEG3)-N-Boc-PEG3-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N5O12/c1-26(2,3)42-25(35)30(9-13-39-17-21-41-19-15-37-11-7-28-29-27)8-12-38-16-20-40-18-14-36-10-6-24(34)43-31-22(32)4-5-23(31)33/h4-21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZHKOJBRRUXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N5O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architect of Bioconjugation: A Technical Guide to N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester is a sophisticated, branched heterobifunctional linker engineered for the precise construction of complex biomolecules. Its primary application lies in the burgeoning field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth examination of its structure, mechanism, and its application in advanced bioconjugation strategies, supported by experimental data and detailed protocols.
Core Concepts: Deconstructing the Linker
The versatility of this compound stems from its three distinct functional components, each playing a critical role in a sequential and controlled conjugation strategy. The branched structure, originating from a central nitrogen atom, provides two polyethylene (B3416737) glycol (PEG) arms of defined length, terminating in orthogonally reactive groups.
-
N-Hydroxysuccinimide (NHS) Ester: This highly reactive group is the workhorse for amine coupling. It readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins or amine-functionalized small molecules, to form a stable and irreversible amide bond. This reaction is typically performed in aqueous buffers at a slightly alkaline pH (7.2-8.5).
-
Azide (B81097) (N₃) Group: The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group specifically reacts with an alkyne-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. This orthogonality allows for a second, independent conjugation event without cross-reactivity with other functional groups.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group serves as a stable protecting group for the central amine from which the two PEG arms branch. It is resistant to a wide range of reaction conditions but can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine for further modification if a third conjugation point is desired.
-
Polyethylene Glycol (PEG) Spacers: The two PEG3 linkers (containing three ethylene (B1197577) glycol units each) enhance the solubility of the molecule and the resulting conjugate in aqueous media. They also provide a flexible spacer arm of a defined length, which is critical in applications like PROTACs to ensure optimal spatial orientation between the two conjugated molecules.
Caption: Functional components of the this compound linker.
Primary Application: Engineering PROTACs and Heterodimers
The linker's architecture is ideally suited for constructing bifunctional molecules that can simultaneously engage two different biological targets. A prime example is its use in synthesizing a bispecific heterodimer for prostate cancer imaging, as demonstrated by Ma et al. in Bioconjugate Chemistry (2019).[1] In this application, the linker connects a Prostate-Specific Membrane Antigen (PSMA) targeting motif and a Neurotensin Receptor 1 (NTR1) targeting motif.
The general workflow involves two sequential, orthogonal reactions:
-
Amide Coupling: The amine-containing PSMA ligand is conjugated to the NHS ester terminus of the linker.
-
Click Chemistry: The alkyne-modified NTR1 ligand is then attached to the azide terminus via a click reaction.
This strategy allows for the creation of a single molecule capable of targeting tumor cells that may express either PSMA or NTR1, potentially addressing tumor heterogeneity.[1]
References
A Technical Guide to N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester: Properties and Applications
For researchers, scientists, and drug development professionals, N-(Azido-PEG3)-N-Boc-PEG3-NHS ester is a versatile heterobifunctional crosslinker that facilitates the straightforward conjugation of molecules. Its unique structure, featuring an azide (B81097) group, a Boc-protected amine, and an NHS ester, allows for sequential and orthogonal reactions, making it an invaluable tool in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its use, and visual workflows to illustrate its reaction mechanisms.
Core Properties and Quantitative Data
This compound is a branched polyethylene (B3416737) glycol (PEG) derivative. The PEG spacers enhance solubility and reduce steric hindrance during conjugation. The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 619.66 g/mol | [1] |
| Chemical Formula | C₂₆H₄₅N₅O₁₂ | [2] |
| CAS Number | 2112731-51-6 | [2] |
| Purity | Typically ≥95% to 98% | [2] |
| Appearance | Solid at room temperature | [1] |
| Storage | -20°C | [2] |
Reaction Mechanisms and Signaling Pathways
The utility of this compound lies in its three distinct functional groups, which can be reacted in a controlled, stepwise manner. This allows for the synthesis of complex bioconjugates. The general workflow involves the reaction of the NHS ester with a primary amine on a target molecule, followed by the deprotection of the Boc group to reveal a second primary amine for further conjugation, and finally, the use of the azide group in a "click chemistry" reaction.
Sequential reaction workflow of the trifunctional linker.
Experimental Protocols
The following are detailed protocols for the key reactions involving this compound.
Protocol 1: NHS Ester Coupling to a Primary Amine
This protocol describes the conjugation of the NHS ester moiety to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.[3]
-
Purification: Remove excess, unreacted linker by dialysis against PBS or by using a spin desalting column.[3]
Experimental workflow for NHS ester coupling.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to reveal a primary amine.
Materials:
-
Boc-protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (optional)
-
Anhydrous sodium sulfate (B86663) (optional)
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in DCM to a concentration of 0.1-0.2 M.[4]
-
Acidification: Cool the solution to 0°C and add TFA to a final concentration of 20-50% (v/v).[4]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[4] Monitor the reaction by TLC or LC-MS.
-
TFA Removal: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 times) to remove residual TFA.[4]
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[4]
Boc deprotection workflow.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol describes the reaction of the azide-functionalized molecule with an alkyne-containing molecule.[5]
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized and alkyne-containing molecules in the reaction buffer.
-
Catalyst Premix: Prepare a premix of CuSO₄ and a copper-chelating ligand like THPTA in a 1:5 molar ratio.[6]
-
Reaction Initiation: To the mixture of the azide and alkyne molecules, add the CuSO₄/ligand premix to a final copper concentration of 50-100 µM.[6] Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[6]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[3]
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography.
CuAAC "Click Chemistry" experimental workflow.
References
A Technical Guide to the Solubility Properties of N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, a heterobifunctional PROTAC linker. Understanding the solubility of this reagent is critical for its effective application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation strategies. This document outlines the expected solubility in common laboratory solvents, factors influencing its stability, and detailed experimental protocols for quantitative solubility determination.
Introduction to this compound
This compound is a valuable chemical tool in the field of targeted protein degradation and bioconjugation. It features three key functional components:
-
An azide group for "click chemistry" ligation with alkyne-modified molecules.
-
A Boc-protected amine , which can be deprotected under acidic conditions to reveal a primary amine for further functionalization.[1][2][3]
-
An N-hydroxysuccinimide (NHS) ester , which is a reactive group for covalent modification of primary amines on proteins and other biomolecules.[4][5]
The polyethylene (B3416737) glycol (PEG) backbone enhances the hydrophilic properties of the linker, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6][7]
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from the properties of its constituent parts, namely the PEG core and the reactive end groups. PEGylated compounds are generally known for their solubility in a wide range of solvents, including water and many organic solvents.[6]
Table 1: Expected Solubility of this compound in Common Laboratory Solvents
| Solvent | Expected Solubility | Remarks |
| Aqueous Buffers (e.g., PBS) | Soluble, but with limited stability | The NHS ester is susceptible to hydrolysis, especially at neutral to alkaline pH.[8] Hydrolysis rate increases with increasing pH.[9] Solutions should be prepared fresh and used immediately. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of NHS ester reagents.[4][10] Anhydrous DMSO is recommended to prevent hydrolysis of the NHS ester.[10] |
| Dimethylformamide (DMF) | Soluble | Another suitable solvent for stock solutions.[4][10] High-quality, amine-free DMF should be used to avoid reaction with the NHS ester.[5] |
| Dichloromethane (DCM) | Soluble | Useful for reactions and purifications where aqueous solvents are not suitable.[11] |
| Methanol (MeOH) | Soluble | May be used, but care should be taken as it can potentially react with the NHS ester over time. |
| Acetonitrile (ACN) | Soluble | A common solvent for HPLC analysis and purification. |
Factors Influencing Stability and Reactivity
The utility of this compound is critically dependent on the stability of its reactive groups.
NHS Ester Stability: The NHS ester is the most sensitive functional group in the molecule. Its stability is primarily affected by:
-
pH: The rate of hydrolysis of the NHS ester increases significantly with increasing pH.[8] The optimal pH for reaction with primary amines is typically between 7 and 9, which represents a compromise between amine reactivity and NHS ester stability.[4] At pH 7, the half-life of an NHS ester can be several hours, while at pH 9, it can be just a few minutes.[8]
-
Moisture: The NHS ester is highly susceptible to hydrolysis in the presence of water. Therefore, it is crucial to use anhydrous solvents for preparing stock solutions and to minimize exposure to moisture.[4][10]
Boc Group Stability: The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of conditions, including basic and nucleophilic environments.[1] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3][12]
Figure 1. Factors influencing the stability and reactivity of the functional groups.
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the equilibrium solubility of this compound in a solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound
-
Solvent of interest (e.g., PBS, DMSO, water)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, CAD, or MS)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their concentrations.
-
Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.
-
Figure 2. Workflow for the experimental determination of solubility.
Conclusion
This compound is a versatile linker with a favorable expected solubility profile in a range of aqueous and organic solvents, a property enhanced by its PEG backbone. The primary limitation to its use in aqueous media is the hydrolytic instability of the NHS ester, which is highly dependent on pH and the presence of moisture. For successful application, it is recommended to prepare fresh solutions in anhydrous organic solvents like DMSO or DMF and to carefully control the pH during conjugation reactions. The provided experimental protocol offers a robust framework for researchers to determine the quantitative solubility of this linker in their specific application buffers and solvent systems.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]
- 7. N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5|COA [dcchemicals.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
An In-depth Technical Guide on the Stability and Storage of N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), due to its azide, Boc-protected amine, and N-hydroxysuccinimide (NHS) ester functionalities.[1][2][3][4][5][6] Understanding the stability of the NHS ester group is critical for successful and reproducible conjugation reactions.
Chemical Structure and Properties
This compound is a branched PEG derivative. The key functional groups are:
-
Azide group (-N3): Enables "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[2]
-
Boc-protected amine (-NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group, which can be deprotected under acidic conditions to reveal the amine for further conjugation.[4][5]
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive functional group that reacts with primary amines (e.g., on proteins or peptides) to form stable amide bonds.[3][7]
Stability and Storage
The stability of this compound is primarily dictated by the hydrolytic lability of the NHS ester group. Hydrolysis is the primary degradation pathway, where the NHS ester reacts with water to form an unreactive carboxylic acid, thereby reducing the efficiency of the desired conjugation reaction.
Recommended Storage Conditions
To minimize hydrolysis and maintain the reactivity of the NHS ester, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years[1][8] | Store in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| In Solvent | -80°C | Up to 1 year[1][8] | Use anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Prepare solutions immediately before use and avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | Up to 1 month[][10] | For shorter-term storage of solutions. |
Factors Affecting Stability
The primary factor affecting the stability of the NHS ester is the presence of moisture, which leads to hydrolysis. The rate of hydrolysis is significantly influenced by pH.
Effect of pH on NHS Ester Hydrolysis:
| pH | Temperature (°C) | Half-life of PEG-NHS Ester |
| 7.4 | Not specified | > 120 minutes[11] |
| 8.0 | 25 | Varies by specific PEG-NHS ester structure (e.g., 9.8 - 33.6 minutes for different linkages)[12] |
| 8.5 | Room Temperature | 130 - 180 minutes (for specific porphyrin-NHS esters)[1] |
| 9.0 | Not specified | < 9 minutes[11] |
| 9.0 | Room Temperature | 110 - 125 minutes (for specific porphyrin-NHS esters)[1] |
As the pH increases, the rate of hydrolysis of the NHS ester accelerates. Therefore, while the conjugation reaction with primary amines is more efficient at a slightly basic pH (typically 7.2-8.5), a compromise must be made to minimize hydrolysis.
Experimental Protocols
General Workflow for Bioconjugation
The following diagram illustrates a general workflow for using this compound in a bioconjugation application, such as the synthesis of a PROTAC.
Caption: General workflow for PROTAC synthesis.
Stability Assessment by RP-HPLC
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method can be developed to monitor the degradation of this compound over time. The primary degradation product will be the corresponding carboxylic acid from the hydrolysis of the NHS ester.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
For stability testing at different pH values, dilute the stock solution into aqueous buffers (e.g., phosphate (B84403) buffers) of the desired pH.
-
Incubate the samples at a controlled temperature.
-
At specified time points, quench the reaction by adding an equal volume of a solution of 0.1% trifluoroacetic acid (TFA) in acetonitrile (B52724) to prevent further degradation.
-
-
HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient could be 5-95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 214 nm and 260 nm (to detect the NHS leaving group) |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound and the increase in the peak area of the hydrolysis product over time.
-
Calculate the half-life of the NHS ester under the tested conditions.
-
Caption: HPLC stability testing workflow.
Signaling Pathways and Logical Relationships
This compound is a key component in the construction of PROTACs, which function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: PROTAC mechanism of action.
Conclusion
The stability of this compound is critical for its successful application in bioconjugation. Proper storage in a cool, dry environment is essential to prevent hydrolysis of the NHS ester. When used in solution, careful consideration of pH and timely execution of the reaction are necessary to maximize conjugation efficiency. The provided experimental protocols offer a starting point for assessing the stability and utilizing this versatile linker in the development of novel bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 2112731-51-6 | BroadPharm [broadpharm.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. nacalai.com [nacalai.com]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester (CAS: 2112731-51-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, with CAS number 2112731-51-6, is a highly versatile, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and drug development applications. Its heterobifunctional architecture, featuring an azide (B81097), a Boc-protected amine, and an N-hydroxysuccinimide (NHS) ester, provides a powerful toolkit for the precise assembly of complex biomolecular constructs. This guide offers a comprehensive overview of its properties, applications, and detailed experimental protocols to facilitate its effective use in research and development.
This branched PEGylation linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents.[][2][3] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, often leading to improved stability and reduced immunogenicity.[4]
Physicochemical and Handling Properties
Proper handling and storage are crucial for maintaining the reactivity and stability of this compound. The quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2112731-51-6 | [][2] |
| Molecular Formula | C₂₆H₄₅N₅O₁₂ | [] |
| Molecular Weight | 619.66 g/mol | [2] |
| Purity | ≥95% | [5] |
| Appearance | Solid | |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [2][6] |
| Shipping Conditions | Ambient temperature |
Core Functionalities and Their Reactivity
The utility of this compound stems from its three distinct functional groups, each with a specific role in sequential or orthogonal conjugation strategies.
NHS Ester: Amine-Reactive Moiety
The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive group. It reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins and peptides, to form stable and irreversible amide bonds.[7] This reaction is typically carried out in buffers with a pH range of 7.0-9.0.
Azide Group: Bioorthogonal Handle for Click Chemistry
The azide (N₃) group serves as a bioorthogonal handle for "click chemistry" reactions. It can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne like DBCO or BCN.[8] These reactions are highly specific and can be performed in complex biological media.
Boc-Protected Amine: A Latent Reactive Site
The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the primary amine for subsequent conjugation steps.[9]
Key Applications and Experimental Workflows
The unique trifunctional nature of this linker enables a variety of sophisticated bioconjugation strategies.
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is an ideal linker for constructing PROTACs, connecting a ligand for the target protein to a ligand for an E3 ligase.[2]
Caption: Workflow for PROTAC synthesis using the trifunctional linker.
The ubiquitin-proteasome system is the cellular machinery co-opted by PROTACs to induce targeted protein degradation.
References
- 2. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound, 2112731-51-6 | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. precisepeg.com [precisepeg.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. mybiosource.com [mybiosource.com]
- 8. This compound | PROTAC linker | CAS# 2112731-51-6 | InvivoChem [invivochem.com]
- 9. Rational design of NT-PSMA heterobivalent probes for prostate cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Branched PEGylation Linkers in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of PROTAC efficacy, influencing physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the diverse linker architectures, branched polyethylene (B3416737) glycol (PEG) linkers, particularly Y-shaped and trivalent designs, are emerging as a sophisticated strategy to enhance PROTAC performance through multivalency and optimized spatial orientation.
This technical guide provides a comprehensive overview of branched PEGylation linkers in PROTAC design, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles and workflows.
Core Principles of Branched PEGylation in PROTACs
Branched PEG linkers offer several advantages over their linear counterparts. By introducing multiple attachment points, they can be used to create multivalent PROTACs that engage the target protein at more than one site, a concept exemplified by trivalent PROTACs. This multivalency can lead to:
-
Increased Avidity and Cooperativity: Simultaneous binding to multiple sites on a target protein can significantly enhance the avidity of the interaction and promote positive cooperativity in the formation of the ternary complex.[1][2]
-
Enhanced Degradation Efficacy: The improved stability and favorable geometry of the ternary complex often translate to more potent and sustained protein degradation, as evidenced by lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).[2][3]
-
Modulation of Physicochemical Properties: The inherent hydrophilicity of PEG can improve the solubility of often lipophilic PROTAC molecules, a critical factor for drug development.[4][5] The branched architecture can also influence the hydrodynamic radius and conformational flexibility of the PROTAC, impacting cell permeability.[6]
A notable example is the trivalent PROTAC, SIM1 , which was designed to target the tandem bromodomains of BET proteins. By incorporating two BET inhibitors and one VHL E3 ligase ligand on a branched linker, SIM1 demonstrated significantly enhanced degradation potency compared to its bivalent counterparts.[2][3]
Data Presentation: Quantitative Analysis of Branched Linker PROTACs
The following tables summarize key quantitative data for PROTACs utilizing branched linkers, providing a comparative perspective on their performance.
| PROTAC ID | Linker Architecture | Target Protein(s) | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| SIM1 | Trivalent (Branched PEG-based) | BRD2, BRD3, BRD4 | VHL | 0.7 - 9.5 (for all BETs) | >90 | HEK293 | [3] |
| AB3067 | Heterotrivalent | BRD2, BRD3, BRD4 | CRBN & VHL | 2.1 - 15 | Not Reported | RKO | [7] |
| GP262 | Linear (Alkyl Chain) | PI3K, mTOR | VHL | 42.23 - 227.4 (PI3K), 45.4 (mTOR) | >80 | MDA-MB-231 | [8] |
Note: Data for GP262, a linear PROTAC, is included for comparative context.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of PROTACs with branched linkers. The following sections outline key experimental protocols.
Synthesis of a Trivalent PROTAC (SIM1)
This protocol is a summarized version based on the synthesis of SIM1, a trivalent PROTAC targeting BET bromodomains.[9]
Materials:
-
Bivalent BET inhibitor with a terminal alkyne
-
Branched PEG linker with two azide (B81097) groups and one protected amine
-
VHL ligand with a carboxylic acid
-
Copper(I) catalyst (e.g., CuSO4/Sodium Ascorbate)
-
Amide coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DCM, DMSO)
-
Deprotection reagents (e.g., TFA)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Click Reaction: Dissolve the bivalent BET inhibitor-alkyne and the di-azide branched PEG linker in a suitable solvent mixture. Add the copper(I) catalyst and stir until the reaction is complete, as monitored by LC-MS. Purify the resulting trivalent intermediate by preparative HPLC.
-
Deprotection: Remove the protecting group from the amine on the branched linker using an appropriate deprotection agent (e.g., TFA for a Boc group).
-
Amide Coupling: Dissolve the deprotected trivalent intermediate and the VHL ligand-carboxylic acid in an anhydrous solvent like DMF. Add amide coupling reagents and stir until the final trivalent PROTAC is formed.
-
Purification: Purify the final product by preparative HPLC to obtain the highly pure trivalent PROTAC.
Western Blot Analysis of Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.[10][11]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities. Normalize the target protein levels to the loading control to determine the percentage of degradation.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
FP assays can be used to measure the binding affinities and cooperativity of ternary complex formation.[12][13][14][15]
Materials:
-
Fluorescently labeled ligand for either the target protein or the E3 ligase
-
Purified recombinant target protein and E3 ligase complex
-
PROTAC of interest
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Binary Binding Assays: First, determine the binding affinity of the fluorescent ligand to its protein partner and the PROTAC to both the target protein and the E3 ligase in separate experiments.
-
Ternary Complex Assay: In the presence of a constant concentration of the target protein and the fluorescently labeled E3 ligase ligand, titrate in the PROTAC.
-
Data Analysis: The change in fluorescence polarization is measured. An increase in polarization indicates the formation of a larger complex. The data can be fitted to binding models to determine the affinity of the PROTAC in the presence of the target protein and to calculate the cooperativity factor (α).
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in branched PEG linker-based PROTACs.
Caption: Mechanism of action for a trivalent PROTAC.
Caption: General workflow for trivalent PROTAC development.
Caption: Logical relationships in trivalent PROTAC design.
References
- 1. researchgate.net [researchgate.net]
- 2. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 7. aragen.com [aragen.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Structural Insights into PROTAC Complex Formation from Analytical Ultracentrifugation and Hydrodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ternary complex formation - Profacgen [profacgen.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." At the heart of many TPD strategies, particularly those involving Proteolysis Targeting Chimeras (PROTACs), lies the linker element. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties. This technical guide provides a comprehensive overview of the critical role of PEG linkers in the design and efficacy of targeted protein degraders. We will delve into the influence of PEG linker length on degradation potency, provide detailed experimental protocols for the synthesis and evaluation of PROTACs, and visualize the key signaling pathways and experimental workflows involved in this cutting-edge field.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a powerful strategy that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1]
The Pivotal Role of the PEG Linker
The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in determining the overall efficacy and pharmacological properties of the molecule.[2] PEG linkers, in particular, offer several advantages:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules, which can, in turn, enhance cell permeability and oral absorption.[3][4]
-
Optimal Ternary Complex Formation: The flexibility and length of the PEG linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] An optimal linker length ensures the correct spatial orientation for efficient ubiquitination.[6]
-
Tunability: PEG linkers can be readily synthesized in various lengths, allowing for systematic optimization of PROTAC potency.[4] This "tunability" is a key aspect of rational PROTAC design.
A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to a non-productive complex where the ubiquitination sites on the target are not accessible.[6]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize quantitative data from various studies, demonstrating the impact of linker length on the degradation of different target proteins, as measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
| Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax (%) | Cell Line |
| BRD4 | CRBN | 0 PEG units | < 500 nM | Not Reported | H661 |
| BRD4 | CRBN | 1 PEG unit | > 5000 nM | Not Reported | H661 |
| BRD4 | CRBN | 2 PEG units | > 5000 nM | Not Reported | H661 |
| BRD4 | CRBN | 4 PEG units | < 500 nM | Not Reported | H661 |
| BRD4 | CRBN | 5 PEG units | < 500 nM | Not Reported | H661 |
| BTK | CRBN | < 4 PEG units | Impaired Activity | Not Reported | Ramos |
| BTK | CRBN | ≥ 4 PEG units | 1 - 40 nM | Not Reported | Ramos |
| TBK1 | VHL | 7 atoms (Alkyl/Ether) | No degradation | - | Not Reported |
| TBK1 | VHL | 12 atoms (Alkyl/Ether) | Submicromolar | - | Not Reported |
| TBK1 | VHL | 21 atoms (Alkyl/Ether) | 3 nM | 96 | Not Reported |
| TBK1 | VHL | 29 atoms (Alkyl/Ether) | 292 nM | 76 | Not Reported |
Table 1: Comparative efficacy of PROTACs with varying PEG linker lengths against BRD4, BTK, and TBK1. Data compiled from multiple sources.[2][6]
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax (%) |
| MZ1 | BRD4 | VHL | 4-unit PEG | ~25 nM | >90% |
| ARV-825 | BET proteins | CRBN | 3-unit PEG | <1 nM | >95% |
| dBET1 | BET proteins | CRBN | 4-unit PEG | 4.5 nM | >95% |
Table 2: Degradation performance of well-characterized PROTACs utilizing PEG linkers.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs with PEG linkers.
General Synthesis of a PROTAC with a PEG Linker
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker via amide bond formation and click chemistry.
Protocol 1: Amide Bond Formation
-
Reagents and Materials:
-
Component A-COOH (e.g., POI ligand with a carboxylic acid) (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
-
Protocol 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
DCM
-
TFA (20-50% v/v)
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM at 0 °C.
-
Add TFA and allow the reaction to warm to room temperature, stirring for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used in the next step without further purification.[8]
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
-
Reagents and Materials:
-
Component A-Alkyne (1.0 eq)
-
Component B-PEGn-Azide (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent.
-
Prepare fresh aqueous solutions of sodium ascorbate and CuSO4·5H2O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract with an organic solvent.
-
Dry, filter, and concentrate the organic layer.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.[8]
-
In-Cell Target Protein Degradation Assay using Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[9]
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
-
Biophysical Analysis of Ternary Complex Formation
Protocol 4: Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.
-
Procedure:
-
Binary Binding (PROTAC to E3 Ligase):
-
Prepare the E3 ligase solution (e.g., 10-20 µM) in the ITC cell.
-
Prepare the PROTAC solution (10-20 times higher concentration) in the injection syringe.
-
Perform the titration and analyze the data using a one-site binding model to determine Kd1.[10]
-
-
Binary Binding (PROTAC to Target Protein):
-
Prepare the target protein solution (e.g., 10-20 µM) in the ITC cell.
-
Prepare the PROTAC solution (10-20 times higher concentration) in the injection syringe.
-
Perform the titration and analyze the data to determine Kd2.[10]
-
-
Ternary Binding:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC solution into the pre-formed binary complex.
-
Analyze the data to determine the apparent Kd for ternary complex formation (Kd,ternary).[10]
-
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as α = Kd1 / Kd,ternary.[10]
-
Protocol 5: Surface Plasmon Resonance (SPR)
-
Objective: To measure the real-time kinetics (kon and koff) and affinity (Kd) of binary and ternary complex formation.
-
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.
-
Binary Interaction: Flow the PROTAC over the sensor surface at various concentrations to measure the binding kinetics to the immobilized E3 ligase.
-
Ternary Interaction: Pre-incubate the PROTAC with the target protein and flow the mixture over the sensor surface with the immobilized E3 ligase. This allows for the measurement of the ternary complex formation and dissociation rates.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd) for both binary and ternary interactions. The cooperativity can also be calculated from the Kd values.
-
Pharmacokinetic Analysis using LC-MS/MS
-
Objective: To quantify the concentration of a PROTAC in biological matrices (e.g., plasma) over time.
-
Procedure:
-
Sample Preparation:
-
Spike plasma samples with the PROTAC and an internal standard.
-
Perform protein precipitation using a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.[11]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the PROTAC from matrix components using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).
-
Detect and quantify the PROTAC using multiple reaction monitoring (MRM) mode on the mass spectrometer.[11]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the PROTAC in the unknown samples by interpolating from the calibration curve.
-
Plot the concentration-time profile to determine pharmacokinetic parameters such as half-life, clearance, and bioavailability.[11]
-
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to targeted protein degradation.
References
- 1. MYC protein stability is negatively regulated by BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. This reagent incorporates three key functional groups, enabling a versatile, multi-step approach to covalently linking molecules. The N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines, the azide (B81097) (N₃) group allows for "click" chemistry, and the Boc-protected amine offers a latent functional group that can be deprotected for further modification. This linker is particularly valuable in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the conjugation strategy is paramount.[1][2][3][4]
The NHS ester reacts efficiently with primary amino groups, such as the ε-amino group of lysine (B10760008) residues on proteins, to form a stable amide bond.[5] The azide group serves as a handle for bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the specific attachment of a second molecule, such as a drug or a fluorescent probe.[6][7] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation steps.[5]
Data Presentation
The efficiency of the initial NHS ester-amine coupling reaction is influenced by several factors, including the molar ratio of the linker to the amine-containing biomolecule, pH, and reaction time. While specific data for this branched linker is not extensively published, the following table summarizes typical outcomes for the conjugation of NHS-PEG-azide linkers to antibodies, providing a strong starting point for experimental design.
| Molar Ratio (Linker:Antibody) | pH | Temperature (°C) | Reaction Time (hours) | Average Degree of Labeling (DOL) | Reference |
| 10:1 | 8.0 | 25 | 1 | 2 - 4 | [8] |
| 20:1 | 8.0 | 25 | 1 | 4 - 6 | [8] |
| 20:1 | 7.5 | 4 | 2 | 3 - 5 | [8] |
| 30:1 | 8.5 | 25 | 1 | 5 - 8 |
Note: The Degree of Labeling (DOL) refers to the average number of linker molecules conjugated to a single antibody molecule. The optimal DOL is application-dependent and should be determined empirically.
Reaction Schematics and Workflows
Reaction of this compound with a Primary Amine
Caption: NHS ester reaction with a primary amine.
General Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for ADC synthesis.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine (e.g., Antibody)
This protocol describes the covalent attachment of the linker to an antibody via its primary amines.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified.
-
Buffer exchange the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL. Higher concentrations generally lead to better labeling efficiency.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Note: The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the stock solution fresh and do not store it.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester solution to the antibody solution while gently vortexing. A 10- to 20-fold molar excess of the NHS ester over the antibody is a common starting point.[9]
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction between the azide-functionalized antibody and a DBCO-containing molecule (e.g., a drug).
Materials:
-
Azide-functionalized antibody (from Protocol 1)
-
DBCO-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
-
Click Reaction:
-
To the azide-functionalized antibody solution, add the DBCO-functionalized molecule. A 2- to 5-fold molar excess of the DBCO-reagent over the antibody is a typical starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the antibody upon successful conjugation.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted DBCO-molecule.
-
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose a primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization, if required)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to a final concentration of 25-50% (v/v).[5]
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS to confirm the removal of the Boc group (mass loss of 100.12 g/mol ).
-
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure.
-
If the free amine is required (and not the TFA salt), dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected conjugate.
-
Concluding Remarks
The this compound is a powerful tool for creating complex bioconjugates. The protocols provided herein offer a general framework for its use. It is important to note that reaction conditions, particularly molar ratios and incubation times, may need to be optimized for each specific application to achieve the desired outcome. Proper handling of the moisture-sensitive NHS ester and careful purification at each step are critical for successful conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.tocris.com [resources.tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester for Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(Azido-PEG3)-N-Boc-PEG3-NHS ester is a heterobifunctional linker designed for the development of antibody-drug conjugates (ADCs). This linker facilitates a two-step conjugation strategy, offering precise control over the conjugation process and enabling the modular assembly of ADCs. It features a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, an NHS ester for reaction with antibody lysine (B10760008) residues, and an azide (B81097) handle for the subsequent attachment of a payload via click chemistry. This document provides detailed protocols and data related to the use of this linker in ADC development.
I. Linker Specifications and Properties
The this compound is a non-cleavable linker. Its properties are summarized below.
| Property | Specification |
| Chemical Formula | C24H41N5O10 |
| Molecular Weight | 575.6 g/mol |
| Purity (HPLC) | >95% |
| Reactive Groups | NHS Ester (amine-reactive), Azide (alkyne-reactive) |
| Spacer Arm Length | 24 atoms (29.1 Å) |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | -20°C, desiccated |
II. Experimental Protocols
This section details the two-stage process for developing an ADC using the this compound: first, the modification of the antibody with the linker, and second, the conjugation of the cytotoxic payload to the azide-modified antibody.
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of the linker to primary amines (lysine residues) on the antibody surface.
Materials:
-
Antibody (e.g., Trastuzumab) at 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PBS buffer, pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4. Ensure the buffer is amine-free (e.g., no Tris).
-
Linker Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Conjugation Reaction: a. Add a 5- to 10-fold molar excess of the linker stock solution to the antibody solution. The exact ratio should be optimized for the specific antibody to achieve the desired degree of labeling. b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Purification: a. Remove the excess, unreacted linker and byproducts by buffer exchange into PBS using a desalting column. b. Follow the manufacturer's instructions for the desalting column.
-
Characterization: a. Determine the concentration of the resulting azide-modified antibody (Ab-Azide) using a spectrophotometer at 280 nm. b. The average number of linkers per antibody, known as the drug-to-antibody ratio (DAR) precursor, can be determined using methods like MALDI-TOF mass spectrometry or by co-incubating with an alkyne-functionalized fluorophore followed by UV-Vis analysis.
Protocol 2: Payload Conjugation via Click Chemistry
This protocol outlines the copper-catalyzed click chemistry reaction (CuAAC) to conjugate an alkyne-functionalized payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody (Ab-Azide) from Protocol 1
-
Alkyne-functionalized payload (e.g., DBCO-PEG4-MMAF)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
PBS buffer, pH 7.4
-
Desalting columns
Procedure:
-
Reagent Preparation: a. Prepare a 50 mM stock solution of CuSO4 in water. b. Prepare a 50 mM stock solution of THPTA in water. c. Prepare a 50 mM stock solution of sodium ascorbate in water, fresh for each use. d. Prepare a 10 mM stock solution of the alkyne-payload in DMSO.
-
Click Reaction Mixture: a. In a microcentrifuge tube, combine the Ab-Azide (at ~5 mg/mL) with a 3- to 5-fold molar excess of the alkyne-payload. b. Prepare the catalyst premix: combine the CuSO4 and THPTA solutions in a 1:5 molar ratio and let it sit for 5 minutes. c. Add the CuSO4/THPTA premix to the antibody-payload mixture to a final copper concentration of 0.5-1 mM. d. Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the resulting ADC from excess payload and reaction components using a desalting column, buffer exchanging into a formulation buffer (e.g., PBS).
-
Characterization: a. Determine the final ADC concentration (A280). b. Characterize the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). c. Analyze the purity and aggregation state using Size Exclusion Chromatography (SEC).
III. Characterization Data
The following tables summarize typical characterization data for an ADC produced using this linker and protocols.
Table 1: Linker-Antibody Conjugation Results
| Antibody | Molar Excess of Linker | Linkers per Antibody (Pre-DAR) |
| Trastuzumab | 5x | 3.8 |
| Trastuzumab | 10x | 7.2 |
| Rituximab | 5x | 4.1 |
| Rituximab | 10x | 7.9 |
Table 2: Final ADC Characterization
| ADC Batch | Average DAR (by HIC) | Monomer Purity (by SEC) |
| Trastuzumab-ADC | 3.6 | >98% |
| Rituximab-ADC | 3.9 | >97% |
IV. Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for developing an ADC using the this compound.
Caption: ADC development workflow.
Chemical Reaction Scheme
This diagram shows the two-step chemical reaction for ADC synthesis.
Caption: Two-step ADC conjugation reaction.
Hypothetical ADC Mechanism of Action
This diagram illustrates a general mechanism of action for an ADC targeting a cancer cell.
Caption: General ADC mechanism of action.
Application Note and Protocol: Boc Deprotection of N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker valuable in bioconjugation and drug delivery.[1][2] Its distinct functionalities allow for sequential conjugation: the azide (B81097) group enables "click chemistry," the N-hydroxysuccinimide (NHS) ester reacts with primary amines, and the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for a primary amine.[1][2] The removal of the Boc group is a critical step to unmask the amine for subsequent conjugation. This protocol details the acidic deprotection of the Boc group using trifluoroacetic acid (TFA), a common and effective method.[3][4] Particular attention is given to preserving the integrity of the acid-labile NHS ester.
Key Experimental Considerations
The deprotection of the Boc group is achieved through acidolysis.[3] While TFA is highly effective, it is also a strong acid that can potentially hydrolyze the NHS ester, rendering it inactive for subsequent amine conjugations. Therefore, the reaction conditions must be carefully controlled. Key parameters to optimize include TFA concentration, reaction time, and temperature.[3] Monitoring the reaction progress is crucial to ensure complete deprotection while minimizing the degradation of the NHS ester.[3][5]
Experimental Protocol
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates
-
LC-MS (Liquid Chromatography-Mass Spectrometry) for reaction monitoring (optional)
-
NMR (Nuclear Magnetic Resonance) for final product characterization (optional)
Procedure:
-
Preparation:
-
Deprotection Reaction:
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[3][6] The optimal concentration may need to be determined empirically, starting with a lower concentration to minimize NHS ester hydrolysis.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[3]
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[3]
-
For applications where the TFA salt of the deprotected amine is acceptable, the product can be used directly after this step.
-
For neutralization, dissolve the residue in an organic solvent like DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3] Caution: This step should be performed cautiously to minimize hydrolysis of the NHS ester.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.[7]
-
-
Characterization:
-
Confirm the successful removal of the Boc group and the integrity of the final product using analytical techniques such as NMR and mass spectrometry.
-
Data Presentation
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 0.1 - 0.2 M in DCM | Ensure the PEG linker is fully dissolved.[3] |
| TFA Concentration | 20 - 50% (v/v) in DCM | Start with lower concentrations to assess NHS ester stability.[3][6] |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling helps to control the reaction rate.[3] |
| Reaction Time | 1 - 2 hours | Monitor closely to avoid prolonged exposure to acid.[3] |
| Monitoring Technique | TLC, LC-MS | Allows for tracking the consumption of starting material.[3][5] |
Experimental Workflow Diagram
Caption: Workflow for Boc deprotection of this compound.
Troubleshooting
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the TFA concentration or extending the reaction time.[3] However, be mindful of the potential for NHS ester degradation. Steric hindrance from the PEG chain can sometimes slow down the reaction.[3]
-
Side Product Formation: The primary concern is the hydrolysis of the NHS ester. Minimizing reaction time and maintaining a low temperature can help mitigate this.[8]
-
Purification Issues: If the product is difficult to handle, precipitation by adding a non-polar solvent like diethyl ether might be an alternative purification method.[3]
This protocol provides a comprehensive guide for the Boc deprotection of this compound. By carefully controlling the reaction conditions and monitoring the progress, researchers can effectively deprotect the amine functionality while preserving the integrity of the NHS ester, enabling the successful use of this versatile linker in various bioconjugation applications.
References
- 1. This compound, 2112731-51-6 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. microsaic.com [microsaic.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester for E3 Ligase Ligand Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality.[1][2] PROTACs are heterobifunctional molecules that eliminate disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system.[3][4] These molecules consist of three components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][5] The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[6][7]
The N-(Azido-PEG3)-N-Boc-PEG3-NHS ester is a versatile, heterobifunctional linker designed for the efficient synthesis of PROTACs. This note details its features and provides protocols for its application in conjugating E3 ligase ligands.
Key Features:
-
NHS Ester Moiety: Provides a highly efficient reactive handle for conjugation to primary amines present on many E3 ligase ligands (e.g., derivatives of pomalidomide (B1683931) for Cereblon, or VHL ligands).[8][9]
-
Azide Group: Serves as a bio-orthogonal handle for "click chemistry," enabling robust and specific conjugation to an alkyne-modified POI ligand.[10][]
-
PEG Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[4][6][]
-
Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group on a branched nitrogen offers potential for creating multi-functional or branched PROTAC architectures, though for linear PROTAC synthesis it remains in place.
Physicochemical and Reaction Properties
The following table summarizes the key properties of the linker and typical reaction parameters for its use.
| Property / Parameter | Value / Condition | Description |
| Linker Properties | ||
| Molecular Weight | ~620 g/mol | Varies slightly by manufacturer. |
| Purity (Typical) | >95% | Assessed by HPLC and/NMR. |
| Spacer Arm Length | ~30 Å | Estimated length of the extended PEG chain. |
| NHS Ester Reaction | ||
| Target Functional Group | Primary Amine (-NH₂) | Found on E3 ligase ligands like pomalidomide derivatives. |
| Recommended Solvent | Anhydrous DMF, DMSO | Amine-free solvents are critical.[13] |
| pH | 7.2 - 8.5 | Optimal range for amine reactivity while minimizing NHS ester hydrolysis.[13][14] |
| Molar Excess (Linker) | 1.1 - 1.5 equivalents | Relative to the amine-containing ligand. |
| Reaction Time | 2 - 24 hours | Monitored by LC-MS or TLC.[8] |
| Typical Yield | 60 - 85% | Dependent on substrate and purification method. |
| Azide (CuAAC) Reaction | ||
| Target Functional Group | Terminal Alkyne | On the POI ligand. |
| Catalyst System | CuSO₄ / Sodium Ascorbate | In situ generation of active Cu(I) species.[10] |
| Solvent System | t-BuOH/H₂O, DMF, DMSO | Chosen based on substrate solubility.[10] |
| Typical Yield | >70% | Click chemistry is generally high-yielding.[15] |
PROTAC Assembly and Mechanism of Action
The synthesis of a PROTAC using this linker follows a two-step conjugation strategy. First, the NHS ester is reacted with the E3 ligase ligand. Second, the resulting intermediate is "clicked" to the POI ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. chempep.com [chempep.com]
- 8. broadpharm.com [broadpharm.com]
- 9. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. glenresearch.com [glenresearch.com]
- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Peptide Conjugation with N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve solubility, extend circulatory half-life, and reduce immunogenicity. The N-(Azido-PEG3)-N-Boc-PEG3-NHS ester is a versatile heterobifunctional linker that facilitates a three-step conjugation process: initial PEGylation via an NHS ester reaction with primary amines on the peptide, followed by the deprotection of a Boc-protected amine, and subsequent conjugation to another molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
This document provides a detailed, step-by-step guide for the successful conjugation of peptides using this compound, including protocols for all three stages, quantitative data summaries, and visual representations of the workflow and chemical pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each step of the conjugation process. These values represent typical starting points and should be optimized for each specific peptide and application.
Table 1: NHS Ester Conjugation Reaction Parameters
| Parameter | Value | Notes |
| Molar Ratio (Peptide : NHS Ester) | 1 : 5 to 1 : 20 | Higher excess may be needed for less reactive peptides.[1] |
| Peptide Concentration | 1 - 10 mg/mL | Dependent on peptide solubility.[1] |
| Reaction pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester hydrolysis.[2] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature can be used for sensitive peptides. |
| Reaction Time | 30 minutes - 4 hours | Monitor reaction progress by LC-MS. |
| Quenching Agent Concentration | 50 - 100 mM (final) | e.g., Tris or glycine.[1] |
| Expected Yield | 60 - 90% | Highly dependent on the peptide sequence and reaction conditions. |
Table 2: Boc Deprotection Reaction Parameters
| Parameter | Value | Notes |
| TFA Concentration in DCM | 25 - 50% (v/v) | 50% TFA provides faster deprotection.[3] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 30 minutes - 2 hours | Monitor reaction progress by TLC or LC-MS.[3] |
| Equivalents of TFA | Used as a solvent mixture | |
| Expected Yield | > 95% | Typically a high-yielding reaction. |
Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Final Concentration | Notes |
| Azido-PEG-Peptide | 10 - 100 µM | |
| Alkyne-functionalized Molecule | 1.5 - 5 equivalents (relative to peptide) | |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | [4] |
| Sodium Ascorbate (B8700270) | 5 mM | [4] |
| Copper Ligand (e.g., THPTA) | 0.25 - 1.25 mM (5:1 ratio to CuSO₄) | [4] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 12 hours | Monitor reaction progress by LC-MS or RP-HPLC. |
| Expected Yield | > 80% | Click chemistry is generally a high-yield reaction.[5] |
Experimental Protocols
Part 1: Conjugation of Peptide with this compound
This protocol describes the reaction of the NHS ester with primary amines (N-terminus or lysine (B10760008) side chains) on the peptide.
Materials:
-
Peptide containing at least one primary amine group
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer or 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[1]
-
Purification equipment (e.g., desalting column, RP-HPLC system)
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1] Ensure the buffer is free from any primary amines.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.
-
Conjugation Reaction: Add the dissolved NHS ester solution to the peptide solution. A 5- to 20-fold molar excess of the NHS ester over the peptide is a good starting point.[1] Gently mix the reaction mixture.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1] Monitor the reaction progress by LC-MS to determine the optimal reaction time.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1] Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Purify the Boc-protected azido-PEGylated peptide from excess reagents and byproducts using a desalting column for initial cleanup, followed by RP-HPLC for higher purity.
-
Characterization: Confirm the successful conjugation and purity of the product by LC-MS and/or MALDI-TOF mass spectrometry.
Part 2: Boc Deprotection of the PEGylated Peptide
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent reactions.
Materials:
-
Boc-protected azido-PEGylated peptide
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Nitrogen or Argon gas supply
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dissolution: Dissolve the lyophilized Boc-protected azido-PEGylated peptide in anhydrous DCM.
-
Deprotection Reaction: Add TFA to the solution to achieve a final concentration of 25-50% (v/v).[3] Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected peptide-TFA salt.
-
Isolation: Centrifuge the mixture to pellet the precipitate. Carefully decant the ether. Wash the pellet with cold diethyl ether two more times.
-
Drying: Dry the final product under vacuum. The product is the TFA salt of the azido-PEGylated peptide.
-
Characterization: Confirm the complete removal of the Boc group by mass spectrometry.
Part 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azido-PEGylated peptide and an alkyne-functionalized molecule.
Materials:
-
Azido-PEGylated peptide (TFA salt from Part 2)
-
Alkyne-functionalized molecule of interest
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper Ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4
-
Purification equipment (e.g., RP-HPLC system)
Procedure:
-
Prepare Reactants:
-
Dissolve the azido-PEGylated peptide in the Reaction Buffer to the desired final concentration (e.g., 10-100 µM).
-
Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO, water) and add it to the peptide solution at a 1.5 to 5-fold molar excess.
-
-
Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the Copper Ligand solution. A 1:5 molar ratio of copper to ligand is recommended.[4]
-
Initiate the Reaction:
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-12 hours. Protect the reaction from light if using fluorescent dyes. Monitor the progress by RP-HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the final peptide conjugate by RP-HPLC to remove the catalyst, excess reagents, and any side products.
-
Characterization: Characterize the final conjugate by mass spectrometry to confirm the successful click reaction and determine the final molecular weight.
Visualizations
Experimental Workflow
Caption: Experimental workflow for peptide conjugation.
Chemical Reaction Pathway
Caption: Chemical reaction pathway for conjugation.
References
Application Notes: Surface Modification of Nanoparticles using N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control over the surface chemistry of nanoparticles is paramount for their application in drug delivery, diagnostics, and bioimaging. Bifunctional polyethylene (B3416737) glycol (PEG) linkers are instrumental in this process, offering a hydrophilic spacer that can reduce non-specific protein adsorption, improve colloidal stability, and provide reactive handles for bioconjugation.
This document details the use of a specific heterotrifunctional linker, N-(Azido-PEG3)-N-Boc-PEG3-NHS ester , for the multi-step surface modification of nanoparticles. This linker is uniquely designed to first attach to amine-functionalized surfaces via its N-Hydroxysuccinimide (NHS) ester. It features a tert-butyloxycarbonyl (Boc)-protected secondary amine, which, after deprotection, offers a site for further conjugation. Finally, the terminal azide (B81097) group enables the covalent attachment of alkyne-containing molecules through highly efficient "click chemistry." This tripartite functionality allows for a modular and strategic approach to constructing complex nanoparticle-based systems.
These notes provide detailed protocols for the sequential modification of nanoparticles, expected characterization data, and visual workflows to guide the experimental process.
Core Applications
-
Orthogonal Conjugation: The NHS ester, protected amine, and azide groups allow for three distinct and sequential conjugation reactions, enabling the attachment of different molecules (e.g., targeting ligands, imaging agents, and therapeutic payloads) to a single nanoparticle in a controlled manner.
-
Drug Delivery: Creation of stealth nanoparticles (via PEGylation) that can be functionalized with a targeting moiety through the azide group and a therapeutic agent via the deprotected amine.
-
Bioimaging and Diagnostics: Attachment of fluorescent dyes or contrast agents via click chemistry for imaging applications, while the amine can be used to conjugate biorecognition elements like antibodies or aptamers.
Physicochemical Characterization Data
Successful surface modification at each step can be confirmed by monitoring changes in the nanoparticle's physicochemical properties. The following table provides representative data for 100 nm amine-functionalized polymeric nanoparticles throughout the modification process.
| Modification Stage | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 | Expected Change Rationale |
| 1. Bare Amine-Functionalized Nanoparticles | 102.5 ± 2.1 | 0.11 ± 0.02 | +35.2 ± 3.5 | Initial state; positive charge due to surface amine groups. |
| 2. After NHS Ester Conjugation | 115.8 ± 2.5 | 0.13 ± 0.03 | +28.1 ± 4.1 | Increase in size due to PEG linker attachment. Zeta potential decreases as primary amines are converted to neutral amides, but remains positive due to the Boc-protected secondary amine and unreacted surface amines. |
| 3. After Boc Deprotection | 116.2 ± 2.8 | 0.14 ± 0.02 | +15.7 ± 3.8 | Minimal size change. Significant decrease in zeta potential as the newly exposed secondary amines have a lower pKa than the initial primary amines. |
| 4. After Azide-Alkyne Click Chemistry | 122.5 ± 3.1 | 0.15 ± 0.03 | +12.3 ± 4.0 | Further increase in size due to the conjugated molecule (e.g., a peptide or fluorophore). Zeta potential changes depending on the charge of the conjugated molecule. |
Experimental Workflows and Protocols
The overall process involves a three-stage chemical modification of nanoparticles that are initially functionalized with primary amine groups.
Caption: Overall workflow for nanoparticle modification.
Protocol 1: Attachment of the PEG Linker via NHS Ester Conjugation
This protocol describes the reaction between amine-functionalized nanoparticles and the NHS ester group of the linker to form a stable amide bond.
Materials:
-
Amine-functionalized nanoparticles (e.g., 10 mg/mL suspension)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or HEPES buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Centrifugal filter units (e.g., Amicon Ultra, with appropriate Molecular Weight Cut-Off)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Nanoparticle Preparation: Suspend the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 20-50 fold molar excess of the linker stock solution to the nanoparticle suspension. The exact ratio should be optimized for your specific nanoparticle type and surface amine density.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker). Protect from light if any components are light-sensitive.
-
Quenching: Add Quenching Buffer to the reaction mixture (to a final concentration of 50-100 mM Tris) to quench any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Purify the nanoparticles to remove excess linker and byproducts.
-
For nanoparticles >20 nm, use repeated centrifugation and resuspension. Centrifuge the mixture (e.g., 12,000 x g for 20 minutes), discard the supernatant, and resuspend the pellet in PBS. Repeat this wash cycle 3 times.
-
For smaller nanoparticles or proteins, use a centrifugal filter unit. Add the reaction mixture to the unit, centrifuge according to the manufacturer's instructions, discard the flow-through, and resuspend the nanoparticles in PBS. Repeat 3-4 times.
-
-
Storage: Store the purified nanoparticles (now with the surface azide and Boc-protected amine) at 4°C in PBS. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Protocol 2: Deprotection of the Boc Group to Reveal the Amine
This protocol uses an acidic environment to remove the Boc protecting group, exposing a secondary amine on the nanoparticle surface for subsequent conjugation.
Caption: Boc-deprotection experimental steps.
Materials:
-
Boc-protected, azide-functionalized nanoparticles from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Neutralization Buffer: 0.1 M Sodium Bicarbonate solution
-
Dialysis tubing or centrifugal filter units
Procedure:
-
Solvent Exchange: If the nanoparticles are in an aqueous buffer, they must be transferred to an organic solvent. Lyophilize the nanoparticle solution to a dry powder.
-
Deprotection Reaction: Resuspend the dried nanoparticles in DCM. Add TFA to a final concentration of 20-50% (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature with stirring.
-
Removal of Acid: Remove the TFA and DCM by rotary evaporation or by centrifugation and removal of the supernatant.
-
Neutralization and Purification: Resuspend the nanoparticle pellet in a small amount of PBS and immediately add Neutralization Buffer to return the pH to ~7.4. Purify the nanoparticles extensively using dialysis against PBS or centrifugal filtration to remove all traces of TFA and organic solvent.
-
Characterization: Confirm successful deprotection by monitoring the change in zeta potential (it should become less positive or more negative).
-
Storage: Use the deprotected nanoparticles immediately for the next conjugation step or store them at 4°C for short-term use. The newly exposed amine is now reactive.
Protocol 3: Conjugation via Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
This protocol attaches an alkyne-containing molecule (e.g., a drug, peptide, or dye) to the azide-functionalized nanoparticle surface.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1 or 2)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Reaction Buffer: PBS, pH 7.4
-
Centrifugal filter units or dialysis tubing
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the azide-functionalized nanoparticles (e.g., 1 mg in 500 µL of Reaction Buffer) and the alkyne-containing molecule (add a 10-100 fold molar excess relative to the estimated number of surface azide groups).
-
Catalyst Premix: In a separate tube, prepare the catalyst complex. Mix CuSO₄ and THPTA ligand in a 1:5 molar ratio. This prevents copper from crashing out of solution and protects the nanoparticles.
-
Initiation of Reaction: Add the CuSO₄/THPTA premix to the nanoparticle solution to a final copper concentration of 0.5-1 mM.
-
Reduction: Add freshly prepared sodium ascorbate to the mixture to a final concentration of 5-10 mM. The solution may change color slightly as Cu(II) is reduced to the active Cu(I) species.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light and oxygen (e.g., by purging with argon or nitrogen, though often not necessary for robust systems).
-
Purification: Purify the nanoparticles to remove the copper catalyst, excess reagents, and unreacted molecules.
-
Add a small amount of 100 mM EDTA solution to chelate and remove copper.
-
Use centrifugal filtration or dialysis against PBS with EDTA (10 mM) for the first wash, followed by several washes with plain PBS.
-
-
Final Product: Resuspend the final, fully conjugated nanoparticles in a suitable buffer for your downstream application.
-
Characterization: Confirm successful conjugation using methods appropriate for the attached molecule (e.g., UV-Vis spectroscopy for a dye, gel electrophoresis for a peptide) and by observing a further increase in hydrodynamic size.
Applications of PEGylated Linkers in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers are integral components in modern drug delivery systems, offering a versatile strategy to enhance the therapeutic efficacy of a wide range of pharmaceuticals. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of drugs, from small molecules to large biologics.[1] These application notes provide a comprehensive overview of the key applications of PEGylated linkers and detailed protocols for their synthesis and evaluation.
Core Principles of PEGylation in Drug Delivery
The strategic incorporation of PEG linkers into drug delivery systems imparts several key advantages that address common challenges in pharmaceutical development:
-
Enhanced Pharmacokinetics: PEGylation significantly extends the in vivo circulation time of drugs. The hydrophilic PEG chain forms a hydration shell around the drug molecule, increasing its hydrodynamic radius and thereby reducing renal clearance.[1]
-
Improved Solubility and Stability: PEG linkers can increase the solubility of hydrophobic drugs and protect them from enzymatic degradation, facilitating their administration and distribution in the bloodstream.[1]
-
Reduced Immunogenicity: By masking the surface of therapeutic proteins, PEGylation can minimize their recognition by the immune system, lowering the risk of an immunogenic response.[1]
-
Controlled Drug Release: The chemistry of the linker can be designed to be stable or to cleave under specific physiological conditions, such as the low pH of endosomes or the presence of certain enzymes, allowing for targeted drug release.[1]
Applications in Drug Delivery Systems
Antibody-Drug Conjugates (ADCs)
PEG linkers are crucial in the design of ADCs, which combine the targeting specificity of monoclonal antibodies with the potency of cytotoxic drugs. The inclusion of a PEG linker can mitigate the aggregation often caused by hydrophobic drug payloads, especially at higher drug-to-antibody ratios (DARs).[2] This enhances the ADC's solubility, stability, and pharmacokinetic profile.[2]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| Linker | ADC Construct (Antibody-Payload) | In Vitro IC50 (nM) | Plasma Half-Life (h) | In Vivo Efficacy (Tumor Model) | Reference |
| No PEG | anti-Trop2-MMAE | 0.5 | 48 | Significant tumor stasis | [2] |
| PEG4 | anti-Trop2-MMAE | 1.2 | 72 | Improved tumor regression vs. No PEG | [2] |
| PEG8 | anti-Trop2-MMAE | 2.5 | 120 | Further improved tumor regression | [2] |
| PEG12 | Homogeneous DAR 8 ADC | Not Specified | Longer than shorter PEGs | Significant anti-tumor activity | [2] |
| PEG24 | anti-Trop2-mPEG24-MMAE | 5.1 | 168 | Significant tumor suppression | [2] |
Nanoparticle and Liposomal Formulations
PEGylation is widely used to create "stealth" nanoparticles and liposomes that can evade the mononuclear phagocyte system (MPS), leading to prolonged circulation times and increased accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[3] The length and density of the PEG chains on the nanoparticle surface are critical parameters that influence their in vivo behavior.
Table 2: Comparison of PEGylated and Non-PEGylated Nanoparticle/Liposome Properties
| Formulation | Size (nm) | Zeta Potential (mV) | Drug Release (% in 24h) | Tumor Accumulation (% ID/g) | Reference |
| Non-PEGylated Liposomes | 110 | -25 | 60 | 2.5 | [4] |
| PEGylated Liposomes (DSPE-PEG2000) | 124 | -17 | 45 | 5.0 | [1][5] |
| Non-PEGylated Gold Nanoparticles (4nm) | 4 | Not Specified | Not Applicable | ~1.5 (24h) | [6] |
| PEGylated Gold Nanoparticles (4nm, 1kDa PEG) | Not Specified | Not Specified | Not Applicable | ~2.0 (24h) | [6] |
| Non-PEGylated Nanoemulsion | 213-340 | -25.4 | Not Specified | Lower | [7][8] |
| PEGylated Nanoemulsion (DSPE-PEG5000) | 213-340 | -1.27 | Not Specified | 120% increase vs. Non-PEGylated | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of a PEGylated Antibody-Drug Conjugate (ADC)
This protocol describes the synthesis of an ADC using a maleimide-functionalized PEG linker for conjugation to a partially reduced monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-Payload construct
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb in PBS with 1 mM EDTA.
-
Add a calculated molar excess of TCEP to the mAb solution to partially reduce the interchain disulfide bonds.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Dissolve the Maleimide-PEG-Payload construct in a suitable organic solvent (e.g., DMSO).
-
Add the dissolved drug-linker to the reduced antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v).
-
Incubate the conjugation reaction at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated drug-linker and aggregated species.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic activity of a PEGylated drug delivery system against a cancer cell line using an MTT assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
PEGylated drug delivery system
-
Control (free drug, non-PEGylated system)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the PEGylated drug delivery system, free drug, and control formulations in complete cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions to the respective wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting cell viability against drug concentration.
-
Protocol 3: Evaluation of Immunogenicity (Anti-PEG Antibody Detection)
This protocol describes a direct ELISA method for the detection of anti-PEG antibodies in serum samples.
Materials:
-
Biotinylated PEG
-
Streptavidin-coated 96-well microplate
-
Serum samples (from treated and naive subjects)
-
Positive control (anti-PEG antibody)
-
Enzyme-labeled anti-human IgG/IgM antibody
-
Wash buffer (e.g., PBS with Tween-20)
-
Blocking buffer (e.g., 1% milk in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Plate Coating:
-
Add biotinylated PEG solution to the streptavidin-coated microplate wells and incubate to allow binding.
-
Wash the wells with wash buffer.
-
-
Blocking:
-
Add blocking buffer to each well and incubate to prevent non-specific binding.
-
Wash the wells with wash buffer.
-
-
Sample Incubation:
-
Add diluted serum samples and controls to the wells.
-
Incubate to allow anti-PEG antibodies to bind to the coated PEG.
-
Wash the wells with wash buffer.
-
-
Detection:
-
Add the enzyme-labeled anti-human antibody to each well and incubate.
-
Wash the wells thoroughly.
-
-
Signal Development:
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate key biological processes relevant to the action of PEGylated drug delivery systems.
References
- 1. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cibm.ch [cibm.ch]
- 4. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 4adi.com [4adi.com]
- 10. celerion.com [celerion.com]
Troubleshooting & Optimization
Technical Support Center: N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester Conjugations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(Azido-PEG3)-N-Boc-PEG3-NHS ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
A1: The optimal pH range for NHS ester reactions with primary amines (like the lysine (B10760008) residues on a protein) is between 7.2 and 8.5.[1][2] Below pH 7.2, the primary amine is likely to be protonated (-NH3+), making it a poor nucleophile and slowing the reaction.[2] Above pH 8.5, the hydrolysis of the NHS ester accelerates significantly, which competes with the amine reaction and reduces the overall yield.[1][2] For many proteins, a pH of ~8.3 is a good starting point.[3][4][5]
Q2: My conjugation yield is very low. What are the common causes and how can I improve it?
A2: Low conjugation yield is a frequent issue. Here are the primary causes and troubleshooting steps:
-
Hydrolyzed NHS Ester: The this compound is moisture-sensitive.[6][7] Exposure to humidity during storage or handling can lead to hydrolysis of the NHS ester, rendering it inactive.
-
Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, drastically reducing your yield.[1][6]
-
Solution: Use a non-amine-containing buffer like phosphate-buffered saline (PBS), borate, or carbonate buffer within the recommended pH range of 7.2-8.5.[1][3][5] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[7]
-
-
Suboptimal pH: As mentioned in Q1, if the pH is too low, the reaction will be slow. If it's too high, hydrolysis will dominate.
-
Solution: Carefully prepare and verify the pH of your reaction buffer using a calibrated pH meter.[8]
-
-
Low Protein Concentration: The hydrolysis of the NHS ester is a first-order reaction, while the conjugation is a second-order reaction. In dilute protein solutions, the competing hydrolysis reaction can be favored.[1][8]
-
Solution: Increase the concentration of your protein. A concentration of 2-10 mg/mL is often recommended.[8]
-
Q3: I am observing unexpected side products in my reaction. What could they be?
A3: While NHS esters are highly selective for primary amines, side reactions can occur with other nucleophilic residues on a protein, especially if accessible primary amines are limited.[2][6]
-
Reactions with Hydroxyl Groups: Serine, threonine, and tyrosine residues contain hydroxyl groups that can react with NHS esters to form unstable ester linkages.[6][9] These linkages can be hydrolyzed over time.[2]
-
Reactions with Sulfhydryl Groups: Cysteine residues can react to form thioesters, which are also less stable than the desired amide bond.[6]
-
Reactions with Histidine: The imidazole (B134444) ring of histidine can also show some reactivity.[6]
To minimize these side reactions, it's best to work within the recommended pH range (7.2-8.5) and optimize the molar ratio of the NHS ester to your protein.
Q4: How should I store the this compound reagent?
A4: The reagent is sensitive to moisture and should be stored in a desiccated environment at -20°C.[6][10][11][12] Some suppliers recommend storage at -80°C for long-term stability.[10] Before use, always allow the vial to warm to room temperature before opening to prevent moisture from condensing on the reagent.[6][7]
Q5: How can I purify my conjugated product?
A5: After the reaction, it is crucial to remove unreacted PEG reagent and byproducts like N-hydroxysuccinimide. Common purification methods for PEGylated proteins include:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated protein from smaller molecules like unreacted PEG-NHS ester and the NHS byproduct.[]
-
Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of the protein, altering its binding affinity to an ion-exchange resin. This change can be exploited to separate PEGylated proteins from their unmodified counterparts.[][14]
-
Dialysis or Desalting Columns: These are useful for removing small molecule impurities.[7]
-
Reverse Phase Chromatography (RP-HPLC): This technique is often used for analytical purposes to assess purity and can also be used for purification, especially for smaller proteins and peptides.[]
Q6: How can I characterize my final PEGylated product?
A6: Characterization is essential to confirm successful conjugation and determine the degree of PEGylation.
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight on an SDS-PAGE gel compared to the unmodified protein.[15] This provides a quick qualitative assessment of the reaction.
-
Mass Spectrometry (MS): MALDI-TOF MS is a powerful technique for determining the exact molecular weight of the PEGylated protein and assessing the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).[16][17][18][19] ESI-MS can also be used.[16]
Quantitative Data Summary
Table 1: Impact of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [1][20][21] |
| 8.0 | Room Temp | ~3.5 hours | [22][23] |
| 8.5 | Room Temp | ~3 hours | [22][23] |
| 8.6 | 4 | 10 minutes | [1][20] |
| 9.0 | Room Temp | ~2 hours | [22][23] |
Note: The exact half-life can vary depending on the specific NHS ester and buffer composition.
Key Experimental Protocols
General Protocol for Protein Conjugation with this compound
-
Preparation of Protein:
-
Dissolve the protein in a non-amine, non-carboxylate buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.1 M carbonate/bicarbonate buffer) with a pH between 7.2 and 8.5.[1][3][4]
-
The recommended protein concentration is typically between 2-10 mg/mL.[8]
-
If the protein is in an incompatible buffer (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[7]
-
-
Preparation of NHS Ester Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.[6][7]
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).[7] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[7]
-
-
Conjugation Reaction:
-
Add the calculated amount of the dissolved NHS ester solution to the protein solution while gently stirring or vortexing.[3] A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point, but this should be optimized for your specific application.[7][24]
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10%.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][24] The optimal time may vary.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-100 mM.[1] Incubate for an additional 10-15 minutes.
-
-
Purification:
Visualizations
Caption: A typical workflow for protein conjugation using an NHS ester.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | PROTAC linker | CAS# 2112731-51-6 | InvivoChem [invivochem.com]
- 12. This compound - CD Bioparticles [cd-bioparticles.net]
- 14. Purification of PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. covalx.com [covalx.com]
- 19. researchgate.net [researchgate.net]
- 20. help.lumiprobe.com [help.lumiprobe.com]
- 21. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 24. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Technical Support Center: Optimizing N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester Reactions
Welcome to the technical support center for N-(Azido-PEG3)-N-Boc-PEG3-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction efficiency and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
The optimal pH range for the reaction is typically between 7.2 and 8.5.[1][2][3] Within this range, the primary amine groups on your target molecule (e.g., the ε-amino group of lysine (B10760008) residues in proteins) are sufficiently deprotonated to act as effective nucleophiles, while the rate of hydrolysis of the NHS ester is manageable.[2][3] At a lower pH, the amine groups are protonated and less reactive.[2][4] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the overall yield of your desired conjugate.[2][3][4]
Q2: Which buffers are compatible with this NHS ester reaction, and which should I avoid?
It is crucial to use amine-free buffers for this reaction.[2][5] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[1][2]
Compatible Buffers:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate
-
Carbonate-Bicarbonate[1]
Incompatible Buffers:
-
Tris-Buffered Saline (TBS)
-
Glycine-containing buffers
Q3: My conjugation yield is low. What are the most likely causes and how can I improve it?
Low conjugation yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal pH: Verify that your reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[2]
-
NHS Ester Hydrolysis: The this compound is susceptible to hydrolysis, especially in aqueous solutions.[1][6][7] To minimize this, prepare fresh solutions of the NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before use.[8][9] Avoid repeated freeze-thaw cycles of the reagent.[]
-
Low Reactant Concentration: The competing hydrolysis reaction is more pronounced in dilute solutions.[9][] If possible, increase the concentration of your target molecule and/or the molar excess of the NHS ester. A protein concentration of at least 2 mg/mL is often recommended.[2]
-
Buffer Contamination: Ensure your buffer is free from primary amines that could quench the reaction.
-
Steric Hindrance: The accessibility of the primary amines on your target molecule can affect reaction efficiency.[2][7] If the target amines are sterically hindered, you may need to optimize reaction time and temperature.
Q4: How should I store and handle this compound?
This reagent is moisture-sensitive.[5] It should be stored at -20°C under dessication.[5] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[5][11] It is recommended to aliquot the reagent upon first use to minimize exposure to atmospheric moisture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect buffer pH | Verify buffer pH is between 7.2 and 8.5.[1][2] |
| Hydrolyzed NHS ester | Use a fresh vial of the reagent. Prepare the NHS ester solution immediately before use in anhydrous DMSO or DMF.[8][9] | |
| Presence of primary amines in the buffer | Use an amine-free buffer such as PBS, HEPES, or Borate.[1][2] | |
| Low reactant concentrations | Increase the concentration of the target molecule and/or the molar excess of the NHS ester.[2][9] | |
| Inconsistent Results | Variable reagent quality | Aliquot the NHS ester upon first use to avoid repeated exposure to moisture.[] |
| Inconsistent reaction times or temperatures | Standardize incubation times and temperatures. Consider performing the reaction at 4°C for a longer duration to minimize hydrolysis.[2] | |
| Poor Solubility of the Conjugate | Hydrophobicity of the conjugated molecule | The PEG linker in this compound is designed to improve hydrophilicity.[9][] If solubility issues persist, consider further optimization of the buffer composition. |
Quantitative Data Summary
Table 1: Influence of pH on NHS Ester Half-Life
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1] |
| 7.4 | Room Temperature | > 120 minutes[12] |
| 8.6 | 4 | 10 minutes[1] |
| 9.0 | Room Temperature | < 9 minutes[12] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[2]
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[1][2][3] | Critical for balancing amine reactivity and ester stability. |
| Temperature | 4°C to Room Temperature (20-25°C)[1][2] | Lower temperatures can reduce hydrolysis but may require longer reaction times.[2] |
| Incubation Time | 30 minutes to 4 hours (or overnight at 4°C)[1][2] | Optimize based on reactant concentrations and temperature. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF[4][8] | Prepare fresh and add to the aqueous reaction mixture. |
| Molar Excess of NHS Ester | 5-20 fold over the target molecule | This is a starting point and should be optimized for your specific application. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.
-
Ensure the buffer does not contain any primary amines.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should ideally be less than 10%.
-
Mix gently and incubate at room temperature for 30 minutes to 2 hours, or at 4°C overnight.
-
-
Quench the Reaction:
-
Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.
-
Visualizations
Caption: A typical experimental workflow for the conjugation of this compound.
Caption: A logical decision tree for troubleshooting low conjugation yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Purification of PROTACs Synthesized with N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using the N-(Azido-PEG3)-N-Boc-PEG3-NHS ester linker.
Frequently Asked Questions (FAQs)
Q1: What are the key features of the this compound linker that I should be aware of during purification?
A1: This linker is a branched polyethylene (B3416737) glycol (PEG) based molecule with three key functional groups that influence the purification strategy:
-
N-Hydroxysuccinimide (NHS) ester: This is a reactive group used for coupling the linker to a primary or secondary amine on one of the PROTAC's ligands (either the target protein binder or the E3 ligase ligand). It is susceptible to hydrolysis, so aqueous conditions should be carefully controlled.
-
tert-Butyloxycarbonyl (Boc) protecting group: This protects a secondary amine within the linker structure. It is stable to most bases and nucleophiles but is sensitive to acidic conditions.[1] Care must be taken during reversed-phase HPLC purification, which often uses acidic mobile phase modifiers like trifluoroacetic acid (TFA).
-
Azide (B81097) (N3) group: This functional group is used for "click chemistry," typically a copper-catalyzed or strain-promoted alkyne-azide cycloaddition to couple the other PROTAC ligand.[2] The azide group is generally stable under standard purification conditions.
-
PEG3 Linker: The polyethylene glycol chains enhance the solubility of the PROTAC.[3][4] However, they can also lead to broader peaks in chromatography due to their conformational flexibility and potential for polydispersity.[3][5]
Q2: What are the most common purification methods for PROTACs synthesized with this linker?
A2: The most common and effective methods for purifying these PROTACs are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for final purification due to its high resolution. A C18 column is often a good starting point.
-
Flash Column Chromatography: This can be used for initial cleanup of the crude reaction mixture to remove major impurities before final purification by preparative HPLC.
Q3: How does the PEG linker affect the chromatographic behavior of my PROTAC?
A3: The PEG linker significantly influences the PROTAC's properties:
-
Increased Polarity and Solubility: The PEG chain generally increases the hydrophilicity of the PROTAC, which can be beneficial for solubility in aqueous buffers.[4]
-
Chromatographic Peak Broadening: Due to the flexible nature of the PEG chain and potential for multiple conformations, PEGylated molecules can exhibit broader peaks in RP-HPLC compared to non-PEGylated counterparts.[3][5]
-
Retention Time: The retention time in RP-HPLC will be a composite of the hydrophobicity of the two ligands and the hydrophilic nature of the PEG linker. Longer PEG chains can sometimes lead to increased retention times.[5]
Q4: Can I use acidic conditions during RP-HPLC purification without removing the Boc protecting group?
A4: Caution is advised when using acidic conditions. The Boc group is sensitive to acid and can be cleaved. While short exposure to 0.1% TFA in the mobile phase during an HPLC run is often tolerated, prolonged exposure or higher concentrations of acid can lead to premature deprotection.[6] It is recommended to neutralize the collected fractions promptly if acidic conditions are used.
Q5: What are the common impurities I might encounter, and how can I identify them?
A5: Common impurities can include:
-
Unreacted Starting Materials: The E3 ligase ligand, the target protein ligand, and the this compound linker.
-
Hydrolyzed NHS Ester: The NHS ester can hydrolyze to a carboxylic acid, resulting in an unreactive linker.
-
Byproducts from Coupling Reactions: Incomplete reactions or side reactions can lead to various partially synthesized PROTACs.
-
Deprotected PROTAC: If the Boc group is unintentionally cleaved during synthesis or purification.
These impurities can be identified by analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the components in your mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the final product and any isolated impurities.[1]
Troubleshooting Guide
The following table outlines common problems encountered during the purification of PROTACs synthesized with this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in HPLC | 1. The PEG linker's conformational flexibility can cause peak broadening.[3][5] 2. The compound may be interacting with active sites on the silica-based column. 3. The mobile phase composition may not be optimal. | 1. Optimize the gradient and flow rate. A shallower gradient may improve resolution. 2. Use a high-purity, end-capped column. 3. Add a small amount of a competing base, like triethylamine, to the mobile phase to reduce tailing. |
| Multiple Peaks in Analytical HPLC | 1. Presence of unreacted starting materials or byproducts. 2. Premature deprotection of the Boc group. 3. Hydrolysis of the NHS ester. 4. Isomers of the PROTAC molecule. | 1. Use LC-MS to identify the molecular weight of each peak. 2. If Boc deprotection is suspected, avoid acidic conditions or neutralize fractions immediately.[6] 3. Ensure anhydrous conditions during the NHS ester coupling reaction. 4. Optimize the preparative HPLC method to separate the isomers. |
| Low Recovery of PROTAC after Purification | 1. The PROTAC may be adsorbing to the column or vials. 2. The PROTAC may have poor solubility in the mobile phase. 3. The compound may be unstable under the purification conditions. | 1. Use low-adsorption vials and consider adding a small amount of an organic solvent to the collection tubes. 2. Adjust the mobile phase composition to improve solubility. The PEG linker should aid in aqueous solubility.[4] 3. If instability is suspected, try milder purification conditions (e.g., different pH, lower temperature). |
| Presence of Unreacted NHS Ester Linker | 1. Incomplete reaction during the coupling step. 2. The amine on the ligand is not sufficiently reactive. | 1. Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants). 2. Ensure the pH of the reaction is appropriate for amine acylation (typically slightly basic). |
| Unexpected Loss of Boc Group | 1. Exposure to acidic conditions during workup or purification. | 1. Use a neutral or slightly basic workup. 2. For RP-HPLC, use a mobile phase with a non-acidic modifier if possible, or neutralize the collected fractions immediately.[6] |
Experimental Protocols
General Protocol for Preparative RP-HPLC Purification
This protocol provides a general starting point for the purification of a PROTAC synthesized using the this compound linker. Optimization will be required based on the specific properties of the PROTAC.
1. Materials and Equipment:
-
Crude PROTAC sample dissolved in a suitable solvent (e.g., DMSO, DMF, or mobile phase A).
-
Preparative HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 10 µm particle size, 19 x 250 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium (B1175870) Acetate (B1210297).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 10 mM Ammonium Acetate.
-
Collection tubes.
-
Lyophilizer or centrifugal evaporator.
2. Method:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient to elute the PROTAC. A typical starting gradient could be from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the PROTAC has strong absorbance (often determined by the aromatic systems in the ligands).
-
Fraction Collection: Collect fractions corresponding to the peak of the desired PROTAC.
-
Analysis of Fractions: Analyze the collected fractions by analytical LC-MS to confirm the identity and purity of the PROTAC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a lyophilizer (for volatile buffers like ammonium acetate or TFA) or a centrifugal evaporator.
Visualizations
Logical Workflow for PROTAC Purification
Caption: A workflow for the purification of PROTACs.
Troubleshooting Decision Tree for HPLC Purification
Caption: A decision tree for troubleshooting HPLC purification.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to improve solubility of N-(Azido-PEG3)-N-Boc-PEG3-NHS ester conjugates
This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals working with N-(Azido-PEG3)-N-Boc-PEG3-NHS ester. This bifunctional, PEG-based PROTAC linker is a valuable tool, but its unique structure can present solubility and handling challenges.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: It is a branched, polyethylene (B3416737) glycol (PEG)-based linker molecule used in bioconjugation and for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][2][4] It features three key functional groups:
-
An Azide (N₃) group for use in click chemistry reactions.[2][3][5]
-
A Boc-protected amine which can be deprotected under acidic conditions to reveal a primary amine.[2][3]
-
An N-hydroxysuccinimide (NHS) ester , which is highly reactive towards primary amines (like those on the N-terminus or lysine (B10760008) residues of proteins) to form stable amide bonds.[2][3][6][7]
Q2: Why am I having difficulty dissolving this compound?
A2: While the PEG components enhance hydrophilicity, the overall solubility is a balance of its different parts.[] Standard NHS esters are often not readily soluble in aqueous buffers and typically require initial dissolution in a water-miscible organic solvent.[6][9][10][11] The Boc protecting group also adds hydrophobicity, which can contribute to poor solubility in purely aqueous media.
Q3: What are the recommended solvents for initial dissolution?
A3: High-quality, anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the most recommended solvents for dissolving NHS ester reagents.[7][9][10][11][12][13][14] These solvents can dissolve the compound at a high concentration, which can then be added to your aqueous reaction buffer.[7][14]
Q4: Can I dissolve the compound directly in my aqueous reaction buffer?
A4: Direct dissolution in aqueous buffers is generally not recommended and often fails.[10] The NHS ester group is highly susceptible to hydrolysis (reaction with water), which deactivates the compound.[9][15][16] This hydrolysis is significantly faster at neutral or basic pH, which is the required condition for the conjugation reaction itself.[6] Therefore, to preserve reactivity, the compound should be dissolved in an anhydrous organic solvent immediately before use.[7][13]
Q5: How can I improve the solubility of the conjugate in my final reaction mixture?
A5: The key is to first create a concentrated stock solution in DMSO or DMF and then add it to your reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%, to avoid denaturing proteins or causing precipitation.[11][13] If solubility issues persist in the final mixture, you can try increasing the organic solvent percentage slightly (e.g., up to 20%), but this must be optimized for your specific biomolecule.[17]
Q6: How should I store the this compound?
A6: The solid compound is moisture-sensitive and should be stored desiccated at -20°C for long-term stability.[7][11][13][18] Before opening the vial, it is critical to allow it to equilibrate fully to room temperature to prevent moisture from condensing on the cold powder, which would cause hydrolysis.[7][9][13][14][16][19] Do not prepare stock solutions for storage, as the NHS ester will degrade over time, even in anhydrous solvent at low temperatures.[7][14] Prepare solutions fresh for each experiment.[7][12][13][14]
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve or forms a suspension. | Incorrect Solvent: Attempting to dissolve directly in an aqueous buffer (e.g., PBS). | First, dissolve the compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Then, add this stock solution to your aqueous reaction buffer.[7][12][13][14] |
| Poor Solvent Quality: The DMSO or DMF contains water. | Use high-quality, anhydrous grade solvents. DMSO is very hygroscopic; use a fresh bottle or one stored properly over molecular sieves.[19] | |
| Compound precipitates after being added to the aqueous buffer. | Concentration Too High: The final concentration of the conjugate exceeds its solubility limit in the mixed aqueous/organic buffer. | Try lowering the final concentration of the conjugate. Perform serial dilutions to find the maximum soluble concentration. |
| Low Temperature: The reaction is being run at a low temperature (e.g., 4°C), which can decrease the solubility of some compounds. | While low-temperature incubation can help control the reaction rate, consider running the reaction at room temperature for 30-60 minutes if solubility is an issue.[7][13][14] | |
| Insufficient Organic Solvent: The final percentage of DMSO/DMF is too low to maintain solubility. | Ensure the final volume of organic solvent does not exceed 10% to protect protein stability.[11][13] If the target molecule is stable, you may cautiously increase this percentage, but this requires optimization.[17] | |
| The dissolution process is very slow. | Insufficient Agitation: The powder is not being adequately mixed into the solvent. | After adding the solvent, vortex the vial briefly. Gentle sonication in a water bath for a few minutes can also aid dissolution. |
| Compound Degradation: The compound may have hydrolyzed due to improper storage, leading to the formation of the less soluble carboxylic acid. | Always allow the vial to warm to room temperature before opening.[7][9][14][16] Store tightly sealed with a desiccant. If degradation is suspected, use a fresh vial of the reagent. |
Data Presentation
Table 1: Recommended Solvents and Buffer Compatibility
| Solvent/Buffer | Recommended Use | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Primary Dissolution: For creating concentrated stock solutions. | Must be anhydrous (water-free).[19] Final concentration in reaction should ideally be <10%.[11][13] |
| Dimethylformamide (DMF) | Primary Dissolution: Alternative to DMSO for stock solutions. | Must be high-quality and free of dimethylamine, which can react with the NHS ester.[12] |
| Phosphate-Buffered Saline (PBS), HEPES, Bicarbonate | Reaction Buffer: For diluting the stock solution and performing the conjugation. | Must be free of primary amines.[7][10][12][13] Optimal pH for NHS ester reaction is 7.2-8.5.[6] |
| Tris, Glycine | Quenching / Incompatible Buffer | DO NOT USE for the conjugation reaction. These buffers contain primary amines that will react with and consume the NHS ester.[7][10][13][17] Use to quench the reaction after it is complete.[10] |
| Water | Not Recommended | NHS esters hydrolyze rapidly in water, leading to inactivation.[9][12][16] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Equilibrate Reagent: Remove the vial of this compound (MW: 619.7 g/mol ) from -20°C storage. Allow it to sit on the benchtop until it has fully warmed to room temperature (approx. 20-30 minutes).[7][13][14] This step is critical to prevent moisture condensation.[9][16]
-
Weigh Reagent: Briefly centrifuge the vial to ensure all powder is at the bottom.[4] In a fume hood, weigh out a small amount of the reagent (e.g., 1-5 mg) into a new, dry microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO or DMF to the tube to achieve a 10 mM concentration. For example, to 1 mg of the compound, add 161 µL of solvent.
-
Dissolve: Vortex the tube for 30-60 seconds until the solid is completely dissolved. A brief sonication may be used if needed.
-
Immediate Use: Proceed immediately to the conjugation protocol. Do not store the stock solution.[7][14]
Protocol 2: General Protein Labeling Procedure
-
Prepare Protein: Ensure your protein sample is in an amine-free buffer (e.g., PBS, pH 7.4).[7][13] If the protein is in a buffer like Tris, it must be exchanged into a compatible buffer via dialysis or a desalting column.[7][10]
-
Calculate Molar Excess: Determine the desired molar excess of the PEG linker to your protein. A 10- to 50-fold molar excess is a common starting point for labeling.[11]
-
Initiate Reaction: Add the calculated volume of the freshly prepared 10 mM linker stock solution to the protein solution while gently vortexing.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[7][13][14]
-
Quench Reaction (Optional): To stop the reaction, add a small amount of an amine-containing buffer like Tris to a final concentration of ~50 mM. This will consume any unreacted NHS ester.[10]
-
Purify Conjugate: Remove the excess, unreacted linker and byproducts (N-hydroxysuccinimide) from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for troubleshooting solubility problems.
Diagram 2: Functional Components of the Linker
Caption: Logical relationship of the molecule's functional groups.
Diagram 3: NHS Ester Conjugation Reaction
Caption: Simplified reaction of an NHS ester with a primary amine.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound, 2112731-51-6 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. mybiosource.com [mybiosource.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. confluore.com [confluore.com]
- 15. N-Hydroxysuccinimide active ester [schem.jp]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester Reactions
Welcome to the technical support center for N-(Azido-PEG3)-N-Boc-PEG3-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker for their bioconjugation needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH for the reaction is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as an ideal starting point.[2][4][5][6][7] This pH range provides a good balance between the reactivity of the primary amine (which is more nucleophilic when deprotonated at higher pH) and the hydrolytic stability of the NHS ester (which degrades more rapidly at higher pH).[3][7]
Q2: Which buffers should I use for the conjugation reaction?
A2: It is crucial to use an amine-free buffer to avoid competition with your target molecule.[2][8] Recommended buffers include phosphate (B84403), bicarbonate, HEPES, and borate (B1201080) buffers.[1][2] Buffers containing primary amines, such as Tris, are generally not recommended as they will react with the NHS ester.[1][4][5][6]
Q3: How should I dissolve and handle the this compound?
A3: this compound is susceptible to hydrolysis. It is best to dissolve it in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][5][6][9] The resulting stock solution can then be added to your biomolecule in the aqueous reaction buffer.[4][5][6]
Q4: Are the Boc and azide (B81097) groups stable under the recommended reaction conditions for the NHS ester coupling?
A4: Yes. The Boc protecting group is stable to the basic conditions used for the NHS ester reaction and is only removed under strong acidic conditions.[10][11][12] The azide group is also stable and bioorthogonal, meaning it will not react under these conditions and will be available for subsequent click chemistry reactions.[13][14][15]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Conjugation Yield | NHS ester hydrolysis: The reagent is sensitive to moisture and will hydrolyze in aqueous solutions. | Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[2][5] Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Suboptimal pH: If the pH is too low, the primary amines on the target molecule will be protonated and less reactive.[5][7] If the pH is too high, the NHS ester will hydrolyze rapidly.[1][5] | The recommended pH range is 7.2-8.5.[1][3] Start with a pH of 8.3-8.5 for optimal results.[2][4][5][6] | |
| Incorrect buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the NHS ester.[1][4][8] | Use an amine-free buffer such as phosphate, bicarbonate, HEPES, or borate.[1][2] If your protein is in a Tris-based buffer, perform a buffer exchange before the reaction.[2] | |
| Precipitation of the Reagent | Poor solubility: The NHS ester may have limited solubility in aqueous buffers. | Dissolve the NHS ester in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[4][5][6] |
| Non-specific Binding or Aggregation | Excess reagent: Too much unreacted NHS ester can lead to non-specific binding in downstream applications. | After the reaction, quench any unreacted NHS ester with a small amount of a primary amine-containing buffer like Tris or glycine.[1][7] Purify the conjugate using methods like gel filtration or dialysis to remove excess reagent and byproducts.[4][5][6] |
| Protein aggregation: High levels of modification can sometimes lead to protein aggregation. | Optimize the molar ratio of the NHS ester to your protein. Start with a 5- to 20-fold molar excess of the NHS ester and optimize from there.[7] |
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a starting point for the conjugation of this compound to a protein.
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Reaction:
-
Quenching (Optional):
-
Purification:
Protocol for Reaction Buffer Optimization
To determine the optimal pH for your specific application, you can perform a series of small-scale trial reactions.
-
Prepare Buffers: Prepare a series of amine-free buffers with varying pH values (e.g., pH 7.2, 7.5, 8.0, 8.3, 8.5).
-
Set up Parallel Reactions: Set up identical small-scale reactions for your protein and the NHS ester in each of the prepared buffers.
-
Incubate and Purify: Incubate all reactions for the same amount of time and at the same temperature. Purify each reaction using the same method to remove excess reagents.
-
Analyze Results: Analyze the degree of labeling for each reaction using an appropriate method (e.g., mass spectrometry, HPLC, or a colorimetric assay if a chromophore is involved).
-
Determine Optimal pH: The pH that gives the highest degree of specific labeling with minimal side products is the optimal pH for your system.
Data Presentation
Table 1: Effect of pH on NHS Ester Reaction Efficiency
| pH | Relative Amine Reactivity | NHS Ester Half-life (at 4°C) | Overall Conjugation Efficiency |
| 7.0 | Low | ~4-5 hours[1] | Low |
| 7.5 | Moderate | Moderate | Moderate |
| 8.0 | High | Shorter | Good |
| 8.5 | Very High | Short | Optimal for many applications[4][5][6] |
| 8.6 | Very High | ~10 minutes[1] | Can be lower due to rapid hydrolysis |
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester linker stability in biological assays
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and use of the N-(Azido-PEG3)-N-Boc-PEG3-NHS ester linker in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of the this compound linker?
A1: The stability of this linker is primarily dictated by its most reactive component, the N-hydroxysuccinimide (NHS) ester. The NHS ester is susceptible to hydrolysis in aqueous environments, a reaction that is significantly accelerated by increasing pH.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[3][4] The azide (B81097) group is generally stable and bioorthogonal under most biological conditions.[5][6]
Q2: What is the optimal pH range for conjugation reactions using this linker?
A2: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[7] This range represents a compromise between maximizing the reactivity of primary amines on target biomolecules (which are more nucleophilic at higher pH) and minimizing the hydrolysis of the NHS ester.[8] A starting pH of 8.3-8.5 is often recommended.[8]
Q3: How quickly does the NHS ester hydrolyze in aqueous solutions?
A3: The rate of NHS ester hydrolysis is highly dependent on pH and temperature. At pH 7.0 and 0°C, the half-life is approximately 4 to 5 hours.[1][2] This decreases to just 10 minutes at pH 8.6 and 4°C.[1][2] Therefore, it is crucial to prepare the linker solution immediately before use and perform conjugations promptly.[7]
Q4: Can I use buffers containing primary amines, such as Tris or glycine?
A4: No, you should avoid buffers containing primary amines.[7][9] These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[7] Recommended amine-free buffers include phosphate, bicarbonate, HEPES, and borate.[7]
Q5: Is the Boc protecting group stable during the conjugation reaction?
A5: Yes, the Boc group is generally stable under the neutral to slightly basic conditions (pH 7.2-8.5) used for NHS ester conjugation.[4] It is, however, labile to strong acids like trifluoroacetic acid (TFA).[3][10]
Q6: What is the stability of the azide group in biological assays?
A6: The azide group is highly stable and bioorthogonal, meaning it is inert to most biological molecules and conditions.[5][6] This allows for specific subsequent modification through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[11]
Q7: How should I store the this compound linker?
A7: The solid form of the linker should be stored at -20°C.[12] Stock solutions, typically prepared in anhydrous DMSO or DMF, should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[11] Avoid repeated freeze-thaw cycles.[7]
Data Presentation
Table 1: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][2] |
| 8.0 | 4 | ~1 hour[13] |
| 8.6 | 4 | 10 minutes[1][2] |
Table 2: Chemical Compatibility of Functional Groups
| Functional Group | Stable Conditions | Labile Conditions |
| NHS Ester | pH < 7.0, Anhydrous organic solvents (DMSO, DMF) | Aqueous solutions, pH > 7.0, Primary amine-containing buffers |
| Boc Group | Basic and nucleophilic conditions, Catalytic hydrogenation[4][14] | Strong acids (e.g., TFA), some Lewis acids[3] |
| Azide Group | Most biological conditions, Click chemistry reagents[5][6] | Reducing agents (e.g., DTT, TCEP) may affect some azide-based reactions |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. NHS ester hydrolysis: Reagent was not fresh or was exposed to moisture.[7] 2. Suboptimal pH: pH is too low, protonating the target amines.[7][8] 3. Incorrect buffer: Buffer contains primary amines (e.g., Tris, glycine).[7][9] 4. Steric hindrance: The conjugation site is not easily accessible. | 1. Prepare NHS ester solution immediately before use in anhydrous DMSO or DMF.[7] 2. Optimize the reaction pH to between 7.2 and 8.5.[7] 3. Perform buffer exchange into an amine-free buffer like PBS, HEPES, or borate.[7] 4. Consider a linker with a longer spacer arm.[7] |
| High Background/ Non-specific Binding | 1. Excess unreacted NHS ester: The unreacted linker is binding to other components in a downstream step.[15] 2. Protein aggregation: The conjugation process has caused the protein to aggregate. | 1. Add a quenching reagent like Tris, glycine, or hydroxylamine (B1172632) to a final concentration of 20-50 mM after the main reaction.[15][16] 2. Optimize the molar ratio of linker to protein; perform small-scale pilot reactions.[7] |
| Precipitation of Linker | 1. Low aqueous solubility: The NHS ester linker has limited solubility in aqueous buffers. 2. Solvent incompatibility: The organic solvent used to dissolve the linker is immiscible with the reaction buffer. | 1. Dissolve the linker in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction.[7] 2. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[7] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
-
Prepare the Linker Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[7]
-
-
Conjugation Reaction:
-
Quench the Reaction (Optional but Recommended):
-
Purification:
-
Remove excess, unreacted linker and quenching reagents by dialysis or using a desalting column.
-
Protocol 2: Monitoring NHS Ester Hydrolysis
-
Prepare Buffers: Prepare a series of amine-free buffers at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).
-
Prepare Linker Solution: Dissolve the NHS ester linker in anhydrous DMSO to a stock concentration of 10 mM.
-
Initiate Hydrolysis: Dilute the linker stock solution into each of the prepared buffers to a final concentration of approximately 0.5 mM.
-
Spectrophotometric Measurement: Immediately measure the absorbance of the solution at 260 nm over time. The release of the NHS byproduct results in an increase in absorbance at this wavelength.[17]
-
Data Analysis: Plot the absorbance at 260 nm versus time for each pH to determine the rate of hydrolysis.
Visualizations
Caption: A typical experimental workflow for bioconjugation.
Caption: A decision tree for troubleshooting low conjugation yield.
Caption: Competing reactions of the NHS ester linker.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound, 2112731-51-6 | BroadPharm [broadpharm.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. blog.truegeometry.com [blog.truegeometry.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Spotlight on N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(Azido-PEG3)-N-Boc-PEG3-NHS ester with other common classes of PROTAC (Proteolysis Targeting Chimera) linkers. We will delve into the structural features, advantages, and disadvantages of different linker types, supported by experimental data, to inform rational PROTAC design and development.
Introduction to PROTAC Technology and the Crucial Role of the Linker
PROTACs are innovative heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2] The linker is not merely a spacer; its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3]
This compound: A Versatile Building Block for PROTAC Synthesis
This compound is a branched, polyethylene (B3416737) glycol (PEG)-based PROTAC linker designed for modular and efficient PROTAC synthesis.[1][3] Its structure incorporates three key functional groups that enable a versatile and convergent synthetic strategy:
-
Azide Group (N3): This functionality allows for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This provides a highly efficient and bioorthogonal method for conjugating the linker to a molecule containing an alkyne, DBCO, or BCN group.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group on the amine can be readily removed under acidic conditions, revealing a primary amine for subsequent conjugation, typically through amide bond formation.
-
NHS Ester: The N-hydroxysuccinimide (NHS) ester is a reactive group that readily forms stable amide bonds with primary amines on a target molecule, such as a lysine (B10760008) residue on a protein ligand.[3]
This combination of functional groups allows for a flexible and strategic assembly of the final PROTAC molecule, enabling the synthesis of diverse PROTAC libraries for optimization.
Comparison of PROTAC Linker Classes
The choice of linker significantly impacts a PROTAC's performance. Here, we compare the characteristics of branched PEG linkers, represented by this compound, with other common linker types.
| Linker Class | Representative Structure/Moiety | Advantages | Disadvantages |
| Branched PEG | This compound | - High hydrophilicity, improving solubility.[1] - Multiple functional groups for versatile and modular synthesis. - Branched structure can provide unique spatial orientations for ternary complex formation. | - Potential for increased molecular weight and flexibility, which may impact cell permeability. |
| Linear PEG | -(CH2CH2O)n- | - Good hydrophilicity and biocompatibility.[1] - Easily tunable length.[1] | - High flexibility can sometimes be detrimental to ternary complex stability. |
| Alkyl/Ether | -(CH2)n- or -(CH2CH2O)m-(CH2)n- | - Synthetically accessible and chemically stable.[5] - Hydrophobicity can enhance cell permeability.[3] | - Can decrease aqueous solubility.[5] - May lead to non-specific hydrophobic interactions. |
| Rigid | Piperazine, Piperidine, Alkynes | - Conformational constraint can pre-organize the PROTAC into a bioactive conformation, increasing potency.[1][5] - Can improve metabolic stability.[1] | - Synthetic challenges can be greater. - Reduced flexibility may hinder optimal ternary complex formation for some targets. |
| Clickable | Triazole (formed from azide-alkyne cycloaddition) | - Enables rapid and efficient modular synthesis (convergent synthesis).[1][4] - The resulting triazole is metabolically stable.[4] | - The triazole ring itself can influence the overall properties of the PROTAC. |
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize representative data from the literature, illustrating the impact of linker type and length on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [1] |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | [1] |
| Alkyl/Ether | 21 | 3 | 96 | [1] |
| Alkyl/Ether | 29 | 292 | 76 | [1] |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| PEG | 12 | Effective | [1] |
| PEG | 16 | More Potent | [1] |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | [1] |
| Rigid (Disubstituted) | More potent degradation | [1] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated pathway responsible for the degradation of most intracellular proteins.
Caption: The Ubiquitin-Proteasome System pathway.
Experimental Workflow for PROTAC Evaluation
A typical workflow for evaluating the efficacy of a newly synthesized PROTAC.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Protocol 1: PROTAC Synthesis using this compound
This protocol describes a modular approach to synthesize a PROTAC using the specified linker.
Step 1: Conjugation of POI Ligand to the NHS Ester
-
Dissolve the POI ligand (containing a primary amine, 1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is often used in the next step without further purification.
Step 3: Conjugation of E3 Ligase Ligand via Click Chemistry
-
Dissolve the deprotected intermediate from Step 2 (1.0 eq) and the E3 ligase ligand (containing a terminal alkyne, 1.0 eq) in a solvent mixture (e.g., t-BuOH/H2O or DMF).
-
Add copper(II) sulfate (CuSO4, 0.1 eq) and sodium ascorbate (B8700270) (0.3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.[6][7]
1. Cell Culture and Treatment
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[6]
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[6]
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C.[6]
2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[6]
-
Load equal amounts of protein onto an SDS-PAGE gel.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
4. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[7]
Conclusion
The linker is a critical component in the design of effective PROTACs, with its properties significantly influencing the degradation efficacy. This compound represents a versatile, branched PEG linker that offers multiple avenues for conjugation, facilitating the modular and efficient synthesis of PROTAC libraries. While PEG linkers, in general, provide excellent hydrophilicity, the optimal linker choice remains target-dependent and often requires empirical validation. A systematic evaluation of different linker classes—including PEG-based, alkyl/ether, and rigid linkers—is crucial for the development of potent and selective protein degraders with favorable drug-like properties. The experimental protocols provided herein offer a framework for the synthesis and evaluation of novel PROTAC molecules.
References
A Comparative Guide: N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester vs. Linear PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), relies heavily on the design of the linker connecting the biological moiety to a payload. The choice of linker architecture—specifically, branched versus linear polyethylene (B3416737) glycol (PEG) chains—can profoundly influence the solubility, stability, pharmacokinetics, and ultimately, the therapeutic efficacy of the resulting bioconjugate. This guide provides an objective comparison of the branched N-(Azido-PEG3)-N-Boc-PEG3-NHS ester and traditional linear PEG linkers, supported by experimental data and detailed protocols.
Executive Summary
This compound is a branched PEG linker offering multi-functionality, which can lead to higher drug-to-antibody ratios (DARs) and improved pharmacokinetic profiles compared to conventional linear PEG linkers.[1] While linear PEG linkers are structurally simpler and may exhibit less steric hindrance, branched architectures often provide superior shielding effects, leading to enhanced in vivo stability and circulation times.[1][2] The selection between a linear and a branched PEG linker is a critical design parameter that should be guided by the specific application and desired therapeutic profile.[1]
Structural and Functional Comparison
This compound is a heterobifunctional, branched PEG linker.[3][4] Its key features include:
-
Branched Structure: Multiple PEG arms extend from a central core, which can lead to a larger hydrodynamic volume and increased functionality.[]
-
NHS Ester: This functional group reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[3]
-
Azide Group: Enables "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of a payload or another molecule.[3]
-
Boc-Protected Amine: A protected amine group that can be deprotected under acidic conditions to introduce another functional site.[3]
Linear PEG Linkers are straight-chain polymers with functional groups at one or both ends.[] For this comparison, we will consider a linear PEG linker with an NHS ester for amine reactivity. Their characteristics include:
-
Linear Structure: A single, straight chain of repeating ethylene (B1197577) glycol units.
-
Predictable Behavior: Their simpler structure can lead to more predictable behavior and potentially less steric hindrance.[1]
-
Variable Length: Available in a wide range of molecular weights, allowing for precise control over the linker length.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies comparing the performance of branched and linear PEG linkers in bioconjugates. Disclaimer: The data presented below is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Comparison of Pharmacokinetic Parameters
| Feature | Linear PEG | Branched PEG | Key Findings |
| Clearance Rate | Higher | Lower | A study on a trastuzumab-DM1 conjugate with a high DAR of 8 showed that the ADC with a branched P-(PEG12)2 linker had a significantly slower clearance rate compared to the ADC with a linear L-PEG24 linker.[6] |
| Area Under the Curve (AUC) | Lower | Higher | The ADC with the branched P-(PEG12)2 linker exhibited a nearly 3-fold higher AUC compared to the ADC with the linear L-PEG24 linker.[6] |
| In Vivo Half-Life | Shorter | Longer | Branched PEG linkers can lead to a longer in vivo half-life, which is attributed to a larger hydrodynamic radius that reduces renal clearance.[1] |
Table 2: Comparison of Hydrodynamic Radius
| Linker Type | Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Key Findings |
| Linear PEG | 20 | 7.36 ± 0.20 | At the same molecular weight, branched PEGs can exhibit a smaller hydrodynamic radius than their linear counterparts, suggesting a more compact structure.[2] |
| Four-Arm Branched PEG | 20 | 6.83 ± 0.09 | The relationship between branching and hydrodynamic radius can be complex and may not always result in a larger size for branched PEGs of the same molecular weight.[7][8] |
| Linear PEG | 40 | 9.58 ± 0.35 | [2] |
| Four-Arm Branched PEG | 40 | 9.25 ± 0.40 | [2] |
Table 3: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) | Key Findings |
| Homogeneous DAR 2 (Linear Linker) | 2 | ~0.5 | The length and architecture of the linker can significantly impact the cytotoxic activity of an ADC. In one study, a "long" branched linker demonstrated significantly higher potency compared to a "short" branched linker.[1][9] |
| Homogeneous DAR 6 ("Short" Branched Linker) | 6 | 0.68 | [9] |
| Homogeneous DAR 6 ("Long" Branched Linker) | 6 | 0.074 | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are representative protocols for key experiments.
Protocol 1: General Procedure for NHS Ester Conjugation to a Protein
This protocol describes the conjugation of an NHS ester-functionalized PEG linker (either linear or branched) to a protein, such as an antibody.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
This compound or Linear PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[10]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[11]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring.[12] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[11]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[10][11]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.[10]
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[6][13]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of an antibody-drug conjugate (ADC) on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC constructs with branched and linear PEG linkers
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[14]
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted ADCs or controls to the respective wells.[6]
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[14]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 3: In Vivo Plasma Stability Assay
This protocol is to evaluate the stability of the ADC in a physiological environment.
Materials:
-
ADC constructs
-
Animal model (e.g., mice or rats)
-
Plasma collection supplies
-
Analytical method for ADC quantification (e.g., ELISA or LC-MS)
Procedure:
-
ADC Administration: Administer a single dose of the ADC to the animal model via intravenous injection.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Quantify the concentration of the intact ADC in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration of the ADC over time and determine pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).
Mandatory Visualization
Caption: Structural comparison of a branched vs. a linear PEG linker.
Caption: Workflow for comparing ADC efficacy with different linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 2112731-51-6 | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. benchchem.com [benchchem.com]
- 7. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. enovatia.com [enovatia.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validating PROTAC Activity: A Comparative Guide Featuring N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of Proteolysis Targeting Chimeras (PROTACs), with a special focus on the strategic use of advanced linker technology. We will explore the role of the bifunctional linker, N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, in PROTAC synthesis and compare its implied properties against alternative linker strategies using representative experimental data. Detailed protocols for key validation assays are provided to empower researchers in the rational design and evaluation of novel protein degraders.
The Central Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] This linker is a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and, most importantly, the stability of the key ternary complex formed between the POI and the E3 ligase.[3]
The this compound is a branched, polyethylene (B3416737) glycol (PEG)-based linker designed for modular PROTAC synthesis via "click chemistry".[][5] Its key features include:
-
NHS Ester: An amine-reactive group for covalent attachment to a ligand (either for the POI or E3 ligase).[6]
-
Azide Group: Enables efficient and specific conjugation to a second ligand containing an alkyne group via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[7]
-
Branched PEG Structure: The dual PEG3 chains enhance hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[8] This branched structure also provides distinct spatial trajectories for the two ligands, potentially influencing the geometry of the ternary complex.
Quantitative Comparison of Linker Performance
The optimal linker is target- and E3 ligase-dependent and must be determined empirically. The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[8]
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax indicates greater efficacy.
The following tables present representative data from published studies, illustrating how linker composition and length affect PROTAC performance.
Note: The following data is illustrative of general principles in PROTAC design. Direct comparative data for PROTACs synthesized with this compound was not available in the reviewed literature.
Table 1: Impact of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [3]
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | Alkyl/Ether | < 12 | No degradation | - |
| Compound B | Alkyl/Ether | 12 | 3 | 96 |
| Compound C | Alkyl/Ether | 21 | 292 | 76 |
| Compound D | Alkyl/Ether | 29 | >1000 | <20 |
This data highlights that an optimal linker length is crucial; linkers that are too short or too long can be ineffective.
Table 2: Comparison of Flexible (PEG) vs. Rigid Linkers for BRD4 Degradation [1]
| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC X (Flexible) | PEG-based | 25 | >95 | MDA-MB-231 | CRBN |
| PROTAC Y (Rigid) | Piperazine-based | 80 | ~90 | MDA-MB-231 | CRBN |
This representative data shows that both flexible and rigid linkers can produce potent degraders, but optimization is key. Flexible PEG linkers are often associated with improved solubility.
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 2112731-51-6 | BroadPharm [broadpharm.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Alternative bifunctional linkers to N-(Azido-PEG3)-N-Boc-PEG3-NHS ester
A Comprehensive Guide to Bifunctional Linker Alternatives for N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a bifunctional linker is critical to the success of their work. The this compound is a versatile linker, featuring an azide (B81097) for "click" chemistry, a PEG spacer for improved solubility and reduced immunogenicity, a Boc-protected amine for potential secondary functionalization, and an NHS ester for covalent attachment to primary amines.[1][2][3][4][5] However, the specific requirements of a bioconjugation strategy may necessitate alternatives with different reactivity, biocompatibility, or physical properties. This guide provides an objective comparison of alternative bifunctional linkers, supported by experimental data and detailed protocols.
Core Alternatives and Key Considerations
Alternatives to this compound can be categorized based on variations in their key functional components: the amine-reactive group, the bioorthogonal handle, the PEG spacer length, and the protecting group.
1. Amine-Reactive Group Alternatives:
While N-hydroxysuccinimide (NHS) esters are widely used for their high reactivity towards primary amines, their susceptibility to hydrolysis in aqueous environments can lead to variable reaction efficiencies.[6][7] Alternatives with different reactivity and stability profiles are available.
2. Bioorthogonal Reaction Alternatives:
The azide group in the parent linker participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient click chemistry reaction.[8] However, the requirement of a copper catalyst can be cytotoxic, limiting its application in living systems.[9][10] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative.[8][9][10][11][12][][14][15][16]
3. PEG Spacer Length Variation:
The length of the polyethylene (B3416737) glycol (PEG) spacer can significantly impact the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.[17][18][19] Linkers with varying PEG lengths are commercially available, allowing for fine-tuning of these properties.[20][21]
4. Protecting Group Alternatives:
The tert-Butyloxycarbonyl (Boc) group is a common amine protecting group, removable under acidic conditions.[22][23] For applications requiring different deprotection strategies, linkers with alternative protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) are available.[22]
Comparative Data of Bifunctional Linkers
The following tables summarize the key characteristics and performance of this compound and its alternatives.
Table 1: Comparison of Amine-Reactive Groups
| Feature | NHS Ester | Sulfo-NHS Ester | Imidoester |
| Reactive Towards | Primary amines | Primary amines | Primary amines |
| Optimal pH | 7.2 - 8.5[6][7] | 7.2 - 8.5[] | 7 - 10 |
| Key Advantage | High reactivity | Increased water solubility, reducing the need for organic co-solvents[] | Forms amidine bond which is more stable at high pH |
| Key Disadvantage | Susceptible to hydrolysis in aqueous solutions[6] | Also susceptible to hydrolysis | Less stable at low pH |
| Byproduct | N-hydroxysuccinimide | Sulfo-N-hydroxysuccinimide | Alkyl imidate |
Table 2: Comparison of Bioorthogonal Reaction Chemistries
| Feature | Azide (for CuAAC) | DBCO (for SPAAC) | BCN (for SPAAC) | TCO (for IEDDA) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition[9][12] | Strain-Promoted Azide-Alkyne Cycloaddition[14] | Inverse Electron Demand Diels-Alder[14][16] |
| Catalyst Required | Yes (Copper I)[9] | No[9] | No[14] | No[14] |
| Biocompatibility | Potential cytotoxicity due to copper[9][10] | High, suitable for in vivo applications[9][10] | High | High |
| Reaction Kinetics | Generally faster than SPAAC[9] | Slower than CuAAC, but highly efficient[9][] | Generally slower than DBCO | Extremely fast[15] |
| Stability of Linkage | Stable triazole | Stable triazole | Stable triazole | Stable dihydropyridazine |
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with an NHS Ester Linker
This protocol describes a general method for conjugating an amine-reactive linker (e.g., DBCO-PEG4-NHS Ester) to an antibody.[11]
-
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)
-
NHS ester linker (e.g., DBCO-PEG4-NHS Ester) dissolved in anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column
-
-
Procedure: a. Prepare the antibody solution in an amine-free buffer. b. Add a 10-20 fold molar excess of the dissolved NHS ester linker to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[7] d. Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. e. Incubate for an additional 15-30 minutes at room temperature. f. Purify the conjugated antibody using a desalting column to remove excess linker and byproducts.
Protocol 2: General Procedure for Copper-Free Click Chemistry (SPAAC)
This protocol outlines the conjugation of a DBCO-labeled antibody with an azide-containing molecule.[12]
-
Materials:
-
DBCO-labeled antibody (from Protocol 1)
-
Azide-functionalized molecule (e.g., peptide, drug)
-
Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[10]
-
-
Procedure: a. Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule in the reaction buffer.[25] b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C to ensure complete reaction.[12][25] c. The resulting conjugate can be purified using size-exclusion chromatography or dialysis to remove unreacted molecules.[9]
Visualizing the Alternatives and Workflows
To better understand the relationships between these linkers and the experimental processes, the following diagrams are provided.
Caption: Logical relationship of alternative bifunctional linkers.
Caption: A typical two-step bioconjugation process.
Conclusion
The selection of a bifunctional linker is a critical decision in the design of bioconjugates. While this compound is a robust and versatile tool, a wide range of alternatives offers researchers the flexibility to tailor their conjugation strategy to specific experimental needs. For applications in living systems, copper-free click chemistry linkers such as those containing DBCO or BCN are preferable to avoid copper-induced cytotoxicity.[9][10] Variations in PEG linker length can be exploited to optimize the pharmacokinetic properties of therapeutic conjugates.[17] By carefully considering the factors of reaction chemistry, biocompatibility, and the desired properties of the final product, researchers can select the optimal bifunctional linker to achieve their scientific goals.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound, 2112731-51-6 | BroadPharm [broadpharm.com]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound | PROTAC linker | CAS# 2112731-51-6 | InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 14. adcreview.com [adcreview.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 17. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 19. precisepeg.com [precisepeg.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. Click Chemistry PEGs [jenkemusa.com]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. lifetein.com [lifetein.com]
Performance of N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester in Cellular Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the development of cell-based assays and targeted therapeutics. The heterobifunctional crosslinker, N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, offers a versatile tool for bioconjugation, enabling the linkage of biomolecules to various substrates or other molecules through its dual reactive groups. This guide provides an objective comparison of its performance in cellular assays with alternative linkers, supported by available experimental data and detailed protocols.
This compound is a branched polyethylene (B3416737) glycol (PEG) derivative containing an N-hydroxysuccinimide (NHS) ester, an azide (B81097) group, and a Boc-protected amine. The NHS ester allows for covalent conjugation to primary amines on proteins, while the azide group enables subsequent modification via click chemistry. The Boc-protected amine provides an additional functional handle after deprotection. This trifunctional nature makes it particularly useful in the construction of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs).
Comparison with Alternative Crosslinkers
The performance of this compound in cellular assays can be evaluated based on key metrics such as cell viability (cytotoxicity), labeling efficiency, and the stability of the resulting conjugate. While specific quantitative data for this exact molecule in cellular assays is limited in publicly available literature, we can infer its performance based on studies of structurally similar PEGylated compounds and the well-characterized reactivity of its functional groups.
| Feature | This compound | Linear Azido-PEG-NHS ester | Homobifunctional NHS ester (e.g., EGS) |
| Structure | Branched PEG | Linear PEG | Ethylene glycol bis(succinimidyl succinate) |
| Functionality | Heterobifunctional (NHS ester, Azide, protected Amine) | Heterobifunctional (NHS ester, Azide) | Homobifunctional (two NHS esters) |
| Cell Viability | Generally high, PEG backbone enhances biocompatibility. Cytotoxicity can be concentration-dependent. | Similar to branched PEG, high biocompatibility. | Can induce higher cytotoxicity due to uncontrolled intracellular crosslinking. |
| Labeling Control | High. Sequential reactions possible with NHS ester and azide. | High. Sequential reactions with NHS ester and azide. | Low. Can lead to protein aggregation and precipitation. |
| Applications | PROTACs, targeted drug delivery, cell surface engineering. | Bioconjugation, surface modification. | Protein crosslinking studies, immunoprecipitation. |
Experimental Data Summary
The efficiency of cell surface labeling using NHS esters is dependent on several factors, including the concentration of the labeling reagent, the pH of the reaction buffer, and the incubation time. While specific efficiency data for this compound is not available, general protocols for NHS ester-based cell surface labeling suggest that high labeling efficiencies can be achieved under optimized conditions.
Experimental Protocols
Protocol 1: Cell Surface Labeling with this compound
This protocol describes the general steps for labeling cell surface proteins with this compound.
Materials:
-
Cells of interest in suspension
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, amine-free
-
Quenching buffer (e.g., 100 mM glycine (B1666218) or Tris in PBS)
-
Centrifuge
Procedure:
-
Harvest cells and wash twice with ice-cold PBS to remove any amine-containing culture medium.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^7 cells/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Add the NHS ester stock solution to the cell suspension to achieve the desired final concentration (typically 0.1-1 mM).
-
Incubate the reaction on ice for 30-60 minutes with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 100 mM.
-
Incubate for 10 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove unreacted labeling reagent.
-
The azide-labeled cells are now ready for downstream applications, such as click chemistry-mediated conjugation.
Protocol 2: Click Chemistry Reaction on Labeled Cells
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-containing molecule to the azide-labeled cells.
Materials:
-
Azide-labeled cells from Protocol 1
-
Alkyne-functionalized molecule of interest (e.g., a fluorescent probe)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
PBS
Procedure:
-
Resuspend the azide-labeled cells in PBS.
-
Prepare the click chemistry reaction cocktail. For a 1 mL reaction, mix:
-
10 µL of 100 mM CuSO4
-
20 µL of 250 mM sodium ascorbate (freshly prepared)
-
10 µL of 100 mM THPTA
-
The desired amount of the alkyne-functionalized molecule.
-
-
Add the click chemistry cocktail to the cell suspension.
-
Incubate for 30-60 minutes at room temperature, protected from light if using a fluorescent probe.
-
Wash the cells three times with PBS to remove excess reagents.
-
The cells are now conjugated with the molecule of interest and can be analyzed by methods such as flow cytometry or fluorescence microscopy.
Visualizations
Caption: Experimental workflow for cell surface labeling and subsequent conjugation.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
Optimizing Protein Degradation: A Comparative Guide on N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester Linker Length and PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. This guide provides an objective comparison of the impact of linker length, with a focus on PEG-based linkers such as that derived from N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, on PROTAC performance, supported by experimental data.
The this compound is a bifunctional linker containing a six-unit polyethylene (B3416737) glycol (PEG) chain. Such PEG linkers are widely employed in PROTAC design due to their ability to enhance solubility and provide the necessary flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase, a crucial step for subsequent ubiquitination and degradation.[1][2] The length of this linker, however, is a critical parameter that must be empirically optimized for each specific target and E3 ligase pair to achieve maximal degradation potency.[1][3]
The Pivotal Role of Linker Length in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active component that influences the overall efficacy of the molecule.[1][3] Its length and composition directly impact the formation and stability of the ternary complex, which in turn dictates the efficiency of target protein degradation, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4]
A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a less stable complex due to increased conformational flexibility, leading to inefficient ubiquitination.[3] Therefore, identifying the optimal linker length is a key challenge in the rational design of potent PROTACs.
Comparative Analysis of PROTAC Efficacy with Varying Linker Lengths
To illustrate the impact of linker length on PROTAC efficacy, the following tables summarize quantitative data from studies on PROTACs targeting different proteins with linkers of varying lengths and compositions. While direct comparative data for a PROTAC specifically synthesized using this compound is not available in the cited literature, data for a PROTAC with a PEG6 linker against Bruton's tyrosine kinase (BTK) provides a relevant and insightful comparison.
Table 1: Impact of Linker Composition and Length on BTK Degradation in Mino Cells
| PROTAC | Linker Composition | Linker Length | DC50 (nM) | Dmax (%) |
| RC-1 | PEG6 | 6 PEG units | - | - |
| NC-1 | Alkyl | - | 2.2 | 97 |
| IR-1 | Acrylamide | - | - | - |
| IR-2 | Acrylamide | - | - | - |
| RC-3 | Cyanoacrylamide | - | - | - |
Data sourced from a study on reversible and irreversible covalent PROTACs.[5] Note: Specific DC50 and Dmax values for all compounds in the table were not fully detailed in the provided source.
Table 2: Comparative Efficacy of PROTACs with Different PEG Linker Lengths Targeting Various Proteins
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | < 12 | No degradation | - |
| 21 | 3 | 96 | |
| 29 | 292 | 76 | |
| ERα | 16 | - | - |
This table presents a compilation of data from various studies to highlight the general trend of linker length dependency.[1][3]
The data consistently demonstrates that a specific linker length often provides optimal degradation potency for a given target. For instance, in the case of TBK1-targeting PROTACs, a 21-atom linker showed the highest potency, which decreased with a longer 29-atom linker, while linkers shorter than 12 atoms were inactive.[1] Similarly, for estrogen receptor-alpha (ERα)-targeting PROTACs, a 16-atom chain length was found to be optimal.[6]
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for determining PROTAC efficacy.
Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on robust experimental methodologies. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (General Principle)
This assay evaluates the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). Various techniques can be employed, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like FRET or AlphaLISA.
1. Reagent Preparation:
-
Purify the target protein and the E3 ligase complex.
-
Prepare a series of dilutions of the PROTAC.
2. Assay Procedure (Example using a proximity-based assay):
-
Combine the target protein and the E3 ligase in the assay buffer.
-
Add the PROTAC at varying concentrations.
-
Add the detection reagents (e.g., donor and acceptor beads for AlphaLISA).
-
Incubate the mixture to allow for complex formation and signal development.
3. Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as ternary complexes form, and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).
-
The peak of the curve indicates the optimal concentration for ternary complex formation.
Conclusion
The length and composition of the linker are critical determinants of PROTAC efficacy. While the this compound provides a versatile six-unit PEG linker for PROTAC synthesis, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The comparative data presented underscores the necessity of systematic linker optimization to achieve potent and selective protein degradation. The provided experimental protocols offer a robust framework for the evaluation and comparison of novel PROTAC molecules, guiding the rational design of next-generation targeted protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester and its Alternatives for Bioconjugation
For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers is paramount for successful bioconjugation strategies. This guide provides a detailed spectroscopic comparison of N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, a versatile heterobifunctional PEG linker, with its commercially available alternatives. The supporting experimental data, presented in a clear, comparative format, will aid in the selection of the most appropriate reagent for specific research and development needs.
This compound is a key reagent in bioconjugation and drug delivery, featuring three essential functional groups: an azide (B81097) for "click chemistry," a Boc-protected amine for controlled deprotection and subsequent conjugation, and an NHS ester for efficient reaction with primary amines. The polyethylene (B3416737) glycol (PEG) backbone enhances solubility and reduces immunogenicity of the resulting conjugate. Understanding the spectroscopic signature of this molecule and its alternatives is crucial for quality control and reaction monitoring.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two common alternatives: Azido-PEG4-NHS ester and Boc-NH-PEG4-NHS ester. This data is essential for verifying the integrity of the reagents and for monitoring their conjugation to biomolecules.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Functional Group | This compound | Azido-PEG4-NHS ester | Boc-NH-PEG4-NHS ester |
| Boc Group (-C(CH₃)₃) | ~1.45 (s, 9H) | N/A | ~1.44 (s, 9H) |
| NHS Ester (-CH₂CH₂- of succinimide) | ~2.85 (s, 4H) | ~2.84 (s, 4H) | ~2.84 (s, 4H) |
| PEG Backbone (-OCH₂CH₂O-) | ~3.65 (m, 20H) | ~3.66 (m, 16H) | ~3.65 (m, 16H) |
| Azide-adjacent (-CH₂-N₃) | ~3.39 (t, 2H) | ~3.38 (t, 2H) | N/A |
| NHS Ester-adjacent (-CH₂-COONHS) | ~2.92 (t, 2H) | ~2.91 (t, 2H) | ~2.91 (t, 2H) |
| Boc-NH-CH₂- | ~3.25 (m, 2H) | N/A | ~3.20 (m, 2H) |
| -CH₂-N(Boc)- | ~3.50 (m, 2H) | N/A | N/A |
| -CH₂-CH₂-COONHS | ~2.60 (t, 2H) | ~2.59 (t, 2H) | ~2.59 (t, 2H) |
Table 2: FT-IR Characteristic Absorption Peaks (cm⁻¹)
| Functional Group | This compound | Azido-PEG4-NHS ester | Boc-NH-PEG4-NHS ester |
| Azide (N₃ stretch) | ~2100 | ~2100 | N/A |
| NHS Ester (C=O stretch) | ~1815, ~1785, ~1740 | ~1815, ~1785, ~1740 | ~1815, ~1785, ~1740 |
| Boc Group (C=O stretch) | ~1690 | N/A | ~1690 |
| PEG Backbone (C-O-C stretch) | ~1100 | ~1100 | ~1100 |
| N-H (Boc-protected amine) | ~3350 | N/A | ~3350 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight (Da) | Observed [M+Na]⁺ (m/z) |
| This compound | C₂₆H₄₅N₅O₁₂ | 619.67 | ~642.7 |
| Azido-PEG4-NHS ester | C₁₅H₂₄N₄O₈ | 388.37 | ~411.4 |
| Boc-NH-PEG4-NHS ester | C₂₀H₃₄N₂O₁₀ | 462.49 | ~485.5 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of these PEG linkers are provided below.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm).
FT-IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean KBr plate or the empty ATR crystal.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use an ESI mass spectrometer, often coupled with a time-of-flight (TOF) or quadrupole mass analyzer.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate. Acquire the mass spectrum in positive ion mode to observe sodium adducts ([M+Na]⁺), which are common for PEGylated molecules.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ions and compare it with the calculated value.
Visualizing the Molecular Structure and Analytical Workflow
To further aid in the understanding of these complex molecules and the analytical processes, the following diagrams have been generated.
Caption: Key functional groups of the this compound linker.
Caption: Workflow for the spectroscopic characterization of PEG linkers.
By providing this comprehensive spectroscopic data and detailed experimental protocols, this guide aims to empower researchers to confidently select and utilize this compound and its alternatives in their bioconjugation and drug development endeavors. The presented data serves as a valuable reference for quality control, ensuring the integrity of these critical reagents and the success of subsequent applications.
A Comparative Analysis of N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester Purity from Various Suppliers
For researchers and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, a branched PEGylation linker, from different suppliers. The purity of this reagent is critical for its intended applications in bioconjugation, such as in the development of Antibody-Drug Conjugates (ADCs) and PROTACs, where the azide (B81097) group allows for "click chemistry" reactions, the Boc-protected amine can be deprotected under acidic conditions, and the NHS ester reacts with primary amines.[1][2][3]
Purity Comparison of this compound
The following table summarizes the publicly available purity information for this compound from various suppliers. It is important to note that while some suppliers provide specific purity data, others may require direct inquiry for a certificate of analysis.
| Supplier | Stated Purity | Analytical Method(s) Mentioned |
| BroadPharm | >98% | NMR[1] |
| CD Bioparticles | Not specified on product page | N/A |
| MyBioSource | Not specified on product page | N/A |
| TargetMol | Not specified on product page | N/A |
| MedChemExpress | Not specified on product page | N/A |
Note: The absence of a specified purity on a supplier's website does not necessarily indicate lower purity. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) from any supplier before purchase to obtain detailed purity information and the analytical methods used for its determination.
Experimental Protocols for Purity Analysis
The purity of PEGylated compounds like this compound is typically determined using a combination of chromatographic and spectroscopic techniques. The most common methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of PEG reagents.[] Since PEG compounds lack a strong UV chromophore, detectors other than standard UV detectors are often necessary.
Methodology:
-
Chromatography Type: Reversed-Phase HPLC (RP-HPLC) is commonly used to separate PEG oligomers based on their hydrophobicity.[5][6]
-
Mobile Phase: A gradient elution with water and a more organic solvent like acetonitrile (B52724) is often used.[6][8]
-
Detection:
-
Evaporative Light Scattering Detector (ELSD): This is a primary choice for non-UV absorbing compounds like PEGs as it does not depend on the optical properties of the solute.[6][8]
-
Refractive Index Detector (RID): Can be used for isocratic separations, where the mobile phase composition is constant.[]
-
Charged Aerosol Detection (CAD): Another mass-based detection method suitable for PEG analysis.[7]
-
-
Data Analysis: The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of PEG derivatives.[9][10] It can confirm the presence of the expected functional groups (azide, Boc, NHS ester) and identify impurities.
Methodology:
-
Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample. DMSO-d₆ can be particularly useful as it can reveal a hydroxyl peak that is less prone to shifting, which can help in identifying impurities or incomplete reactions.[11]
-
Analysis of ¹H NMR Spectrum:
-
The characteristic peaks of the PEG backbone are typically observed in the 3.5-3.8 ppm region.[12]
-
Signals corresponding to the protons of the azido, Boc, and NHS ester functional groups should be identified and their integrations compared to the PEG backbone protons to confirm the structure and assess purity.
-
The absence of signals from starting materials or side-products indicates high purity. The presence of unexpected peaks can signify impurities.[9]
-
It is important to correctly assign peaks, as even satellite peaks from ¹³C coupling can sometimes be mistaken for impurities if not properly identified.[9][10]
-
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of a chemical reagent like this compound.
Caption: A generalized workflow for determining the purity of a chemical reagent.
References
- 1. This compound, 2112731-51-6 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound | TargetMol [targetmol.com]
- 5. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biocompatibility of N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester Based PROTACs
This guide provides a comprehensive evaluation of the biocompatibility of PROTACs (Proteolysis Targeting Chimeras) synthesized using the N-(Azido-PEG3)-N-Boc-PEG3-NHS ester linker. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis against alternative linker technologies, supported by experimental data and detailed protocols.
Introduction to PROTAC Linker Technology
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the body's own ubiquitin-proteasome system.[1] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] The linker is a critical component that influences a PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for its degradation activity.[2][4]
The this compound is a versatile, flexible linker featuring several key functional groups:
-
Polyethylene Glycol (PEG): The PEG3 motifs enhance hydrophilicity and solubility, which is crucial for the often large and lipophilic PROTAC molecules.[5][6] PEG linkers are the most common type used in PROTAC design.[7]
-
NHS Ester: This amine-reactive group allows for straightforward covalent linkage to a primary amine on one of the PROTAC's ligands through a stable amide bond.[8]
-
Azide Group: This functional group enables "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for efficient and modular assembly of the PROTAC.[4][9]
-
Boc-Protected Amine: The Boc protecting group can be removed to reveal a primary amine, providing an additional point for conjugation or modification.[10]
Comparison of PROTAC Linker Types
The choice of linker is a critical decision in PROTAC design.[7] The properties of the this compound, as a flexible PEG-based linker, can be benchmarked against other common linker classes.
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperazine (B1678402), Cycloalkane) |
| Solubility | High (PEG) / Low (Alkyl). PEG linkers significantly improve the water solubility of PROTACs.[5][11] | Moderate to High. Cyclic structures like piperazine can improve solubility.[11] |
| Flexibility | High. Allows the PROTAC to adopt multiple conformations to facilitate ternary complex formation.[12] | Low. Conformational restriction can pre-organize the PROTAC into a bioactive state, potentially increasing potency.[7] |
| Metabolic Stability | Moderate. Flexible chains can be more susceptible to oxidative metabolism.[] Triazole rings from click chemistry are stable.[11] | High. Rigid structures can enhance metabolic stability.[7][11] |
| Synthetic Accessibility | High. PEG and alkyl chains are synthetically tractable and easy to modify in length.[7] | Moderate to Complex. Synthesis of rigid linkers can be more challenging. |
| Biocompatibility | Generally high. PEG is well-known for its biocompatibility.[14] | Generally high, but depends on the specific cyclic structure employed. |
Visualizing PROTAC Mechanisms and Workflows
Quantitative Biocompatibility Data
Direct biocompatibility data for PROTACs using the exact this compound linker is proprietary to specific drug development programs. However, we can present representative data for a PEG-linked PROTAC to illustrate typical evaluation outcomes.
Table 1: Representative In Vitro Cytotoxicity Data This table shows the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a compound required to inhibit cell proliferation by 50%. Lower values indicate higher cytotoxicity. Data is modeled on a study of a PI3K/mTOR-targeting PROTAC, GP262.[15]
| Cell Line (Cancer Type) | PROTAC GP262 (IC50, nM) | Parent Inhibitor (IC50, nM) |
| MDA-MB-231 (Breast) | 68.0 ± 3.5 | > 10,000 |
| MCF-7 (Breast) | 161.6 ± 21.0 | > 10,000 |
| MDA-MB-361 (Breast) | 124.2 ± 6.3 | > 10,000 |
| OCL-AML3 (Leukemia) | 44.3 | Not Reported |
Table 2: Representative In Vitro Apoptosis Induction Data This table shows the percentage of cells undergoing apoptosis (programmed cell death) after treatment. Higher percentages indicate a stronger pro-apoptotic effect. Data is modeled on a study of PROTAC GP262 in MDA-MB-231 cells.[15]
| Treatment (12h) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 5.6 | 2.5 | 8.1 |
| PROTAC GP262 (1000 nM) | 18.1 | 14.0 | 32.1 |
Table 3: Summary of Potential In Vivo Toxicity Findings This table outlines common parameters assessed during in vivo toxicity studies in animal models and potential observations for a generally well-tolerated PROTAC.[][17]
| Parameter Assessed | Typical Observation for a Biocompatible PROTAC | Implication |
| Body Weight | No significant change compared to the control group. | Lack of systemic toxicity or distress. |
| Organ-to-Body Weight Ratios | No significant changes in the heart, liver, lungs, kidneys.[17] | No overt organ damage or inflammation. |
| Histopathology (H&E Staining) | Normal tissue architecture in major organs.[17] | No drug-induced tissue necrosis or damage. |
| Blood & Biochemical Parameters | Parameters remain within the normal physiological range. | No significant impact on hematopoietic or organ function. |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (CCK-8 Assay)
This protocol assesses the effect of a PROTAC on cell proliferation and viability.[15][]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the PROTAC and control compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Assay: Add 10 µL of CCK-8 (Cell Counting Kit-8) solution to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of cells undergoing apoptosis.[15]
-
Cell Treatment: Seed cells in a 6-well plate and grow until they reach ~70% confluency. Treat the cells with the desired concentration of the PROTAC, a positive control (e.g., staurosporine), and a vehicle control for a specified time (e.g., 12-24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately by flow cytometry.
-
Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Conclusion
The this compound represents a highly valuable linker for PROTAC synthesis, primarily due to the favorable biocompatibility and solubility characteristics conferred by its PEG components.[5][14] Its functional handles allow for flexible and efficient synthetic strategies.[4] While PEG-based linkers are generally considered safe, the biocompatibility of a final PROTAC molecule is not guaranteed by the linker alone and must be empirically determined. The overall toxicity profile is influenced by the properties of the two ligands and the PROTAC's on-target, off-tissue effects.[19] Therefore, a rigorous evaluation using the in vitro and in vivo methods described in this guide is mandatory for any PROTAC development program to ensure both safety and efficacy.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
The proper disposal of N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, a bifunctional crosslinker containing both a reactive azide (B81097) and an N-hydroxysuccinimide (NHS) ester, requires a multi-step chemical inactivation process prior to final disposal. This is to mitigate the potential hazards associated with organic azides, which can be explosive, and to deactivate the moisture-sensitive NHS ester. The following guide provides essential safety protocols and a detailed disposal plan for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is crucial to understand the hazards associated with this compound. The Safety Data Sheet (SDS) for this compound indicates that it can cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed[1]. The azide functional group presents a significant risk, as organic azides can be explosive, potentially initiated by heat, shock, or friction. They can also react with heavy metals, such as lead and copper found in plumbing, to form highly shock-sensitive and explosive metal azides[1]. The NHS ester is highly reactive towards nucleophiles and is moisture-sensitive.
Appropriate Personal Protective Equipment (PPE) must be worn at all times during handling and disposal. This includes, but is not limited to:
| Personal Protective Equipment (PPE) |
| Chemical safety goggles or a face shield |
| Nitrile or neoprene gloves |
| A lab coat |
All procedures should be conducted in a properly functioning chemical fume hood to avoid inhalation of any dust, vapors, or gases that may be generated.
Step-by-Step Disposal Protocol
The recommended disposal procedure involves two main stages: the hydrolysis of the NHS ester followed by the quenching of the azide group. This sequence is proposed to avoid potential side reactions.
Part 1: Hydrolysis of the NHS Ester
The NHS ester is susceptible to hydrolysis, which deactivates its reactivity towards primary amines.
-
Preparation: In a designated chemical fume hood, prepare a reaction vessel (e.g., a round-bottom flask or beaker) of appropriate size to comfortably contain the volume of the waste solution.
-
Dissolution: If the waste is in a solid form, dissolve it in a suitable organic solvent in which it is soluble, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). If the waste is already in solution, proceed to the next step.
-
Hydrolysis: Add an aqueous solution of a mild base, such as 1 M sodium bicarbonate, to the solution containing the this compound. The pH of the solution should be adjusted to approximately 8.5-9.0 to facilitate hydrolysis. Stir the mixture at room temperature for several hours (e.g., 2-4 hours) to ensure complete hydrolysis of the NHS ester.
Part 2: Quenching of the Azide Group
Following the hydrolysis of the NHS ester, the next step is to safely decompose the azide functional group. A common and effective method for quenching organic azides in a laboratory setting is through the use of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a dilute acid. This procedure must be performed with caution in a well-ventilated fume hood due to the evolution of nitrogen and nitric oxide gases.
-
Acidification: Carefully acidify the reaction mixture from Part 1 to a pH of approximately 3 using a dilute acid such as 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This step should be done slowly and with stirring to control any potential effervescence.
-
Addition of Sodium Nitrite: While stirring the acidified solution, slowly add a freshly prepared 20% aqueous solution of sodium nitrite (NaNO₂). A 40% excess of sodium nitrite relative to the amount of the azide compound is recommended[2].
-
Reaction and Observation: The addition of sodium nitrite will initiate the decomposition of the azide, which is typically accompanied by the evolution of gas (nitrogen and nitric oxide). Continue stirring the reaction mixture until the gas evolution ceases.
-
Verification of Complete Quenching: To ensure that all the azide has been quenched, test the solution for the presence of excess nitrous acid. This can be done using potassium iodide-starch paper, which will turn a dark blue/black color in the presence of excess nitrous acid. If the test is negative, add more sodium nitrite solution until a positive test is achieved.
-
Neutralization: Once the quenching is complete, neutralize the reaction mixture by carefully adding a base, such as 1 M sodium hydroxide (B78521) (NaOH), until the pH is between 6 and 8.
Final Disposal
The resulting neutralized aqueous solution, now free of the reactive NHS ester and hazardous azide functionalities, can be disposed of as chemical waste in accordance with local, state, and federal regulations. It should be collected in a clearly labeled hazardous waste container. Do not pour the solution down the drain.
Experimental Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with N-(Azido-PEG3)-N-Boc-PEG3-NHS ester. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its specific chemical properties. The primary hazards are associated with the presence of an azide (B81097) functional group and an NHS ester.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet[1]
Key Hazards of Organic Azides: Organic azides are energetic molecules that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[2][3] They are also toxic, with a toxicity profile that can be comparable to cyanides.[2] It is crucial to avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[2][4] Furthermore, contact with heavy metals (such as copper, lead, silver) can form highly shock-sensitive metal azides.[2][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The recommended PPE for handling this compound is summarized below.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing. | Protects against chemical splashes and eye irritation.[1][5] |
| Skin Protection | - Chemical-resistant lab coat.- Disposable nitrile or neoprene gloves. Double gloving is recommended. | A lab coat protects the skin and clothing from contamination.[5][6] Nitrile gloves offer good resistance to a range of chemicals and provide a clear indication of tears.[7][8] Double gloving provides an extra layer of protection.[6] |
| Respiratory Protection | Use in a well-ventilated area. A certified chemical fume hood is required for handling the solid compound and preparing solutions. | Minimizes the inhalation of dust or aerosols, which can cause respiratory irritation.[1] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[5] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is essential for the safe handling and storage of this compound.
Workflow for Handling this compound:
Step-by-Step Handling Protocol:
-
Preparation:
-
Before starting any work, ensure you are wearing the appropriate PPE as detailed in the table above.
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.[6]
-
Use only plastic, ceramic, or glass spatulas and tools. Never use metal spatulas to avoid the formation of shock-sensitive metal azides.[4][6]
-
-
Weighing and Dissolving:
-
Carefully weigh the required amount of the compound, avoiding the generation of dust.
-
Dissolve the compound in a compatible solvent. Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can react with azides to form explosive compounds.[4]
-
-
Reaction:
-
Conduct the reaction at the lowest practical temperature.
-
Ensure the reaction setup does not include any incompatible materials, such as heavy metals or strong acids.
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.[7]
-
Store locked up and away from incompatible materials such as acids, heavy metals, and oxidizing agents.[1][4]
-
Protect from light, heat, and shock.[4]
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent accidents.
Waste Collection:
-
All waste containing this compound must be collected in a designated, clearly labeled, non-metallic hazardous waste container.[3][4]
-
Do not mix azide waste with other waste streams, especially acidic waste, to prevent the formation of hydrazoic acid.[4]
-
Never dispose of azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[6][9]
Deactivation of Residual Organic Azide:
For small quantities of residual organic azide in solution, a quenching procedure should be performed to convert the azide to a more stable amine before disposal. The Staudinger reaction is a common method for this purpose.[2]
Experimental Protocol: Quenching with Triphenylphosphine (B44618)
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Cool the Solution: Cool the solution containing the residual organic azide in an ice bath.
-
Prepare Triphenylphosphine Solution: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the azide) in a suitable solvent (e.g., THF, diethyl ether).
-
Quenching Reaction: Slowly add the triphenylphosphine solution to the cooled azide solution with stirring. You should observe the evolution of nitrogen gas.
-
Complete the Reaction: Continue stirring until the gas evolution ceases. Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction is complete.
-
Hydrolysis (Optional): The resulting iminophosphorane can be hydrolyzed to the corresponding amine by adding water.
-
Disposal: The final solution, now free of the azide, can be collected as regular organic waste, following your institution's guidelines.[2]
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet before working with any new chemical.
References
- 1. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. What Glove Is Best for Your Application? | Fisher Scientific [fishersci.se]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. ehsdb.com [ehsdb.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
